5-bromo-3-cyclopropyl-1H-indazole
Description
Properties
IUPAC Name |
5-bromo-3-cyclopropyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-7-3-4-9-8(5-7)10(13-12-9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSSYANVUSLZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=C(C=CC3=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670295 | |
| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911305-80-1 | |
| Record name | 5-Bromo-3-cyclopropyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-cyclopropyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of Substituted Indazoles
An in-depth technical guide to the synthesis of 5-bromo-3-cyclopropyl-1H-indazole, a key building block in contemporary drug discovery. This document provides a detailed, scientifically-grounded protocol, explains the underlying chemical principles, and offers practical insights for researchers in medicinal chemistry and process development.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive pharmacophore. Specifically, functionalization at the 3 and 5 positions can significantly modulate the biological activity of the resulting molecule. The introduction of a cyclopropyl group at the C3 position often enhances metabolic stability and binding affinity, while a bromine atom at the C5 position serves as a versatile synthetic handle for further diversification through cross-coupling reactions.
This guide details a robust and reproducible synthetic route to this compound, a valuable intermediate for the development of novel therapeutics, including kinase inhibitors and other targeted agents.
Retrosynthetic Analysis and Strategy
A logical approach to the synthesis of this compound involves a two-step sequence starting from a commercially available, appropriately substituted acetophenone. The core strategy is as follows:
-
Diazotization and Cyclization: The synthesis begins with the diazotization of 2'-amino-5'-bromoacetophenone. The resulting diazonium salt is not isolated but is immediately subjected to an in-situ intramolecular cyclization to form 5-bromo-3-methyl-1H-indazole. This classical approach provides a reliable method for constructing the indazole core.
-
C3-Functionalization via Deprotonation and Alkylation: The second key transformation involves the selective functionalization of the C3-methyl group. This is achieved through a deprotonation-alkylation sequence. A strong base is used to deprotonate the acidic protons of the 3-methyl group, generating a nucleophilic intermediate that is then reacted with a suitable cyclopropyl electrophile. However, a more modern and efficient approach involves a condensation reaction with cyclopropanecarbaldehyde followed by a Wolff-Kishner or similar reduction, though the direct alkylation route is also feasible. A more direct and documented approach for a similar analogue involves the reaction of a hydrazine with a diketone.
This guide will focus on a well-documented pathway that proceeds via a condensation and cyclization pathway, which has been shown to be effective for generating 3-substituted indazoles.
Overall Synthetic Workflow
The proposed synthesis is a multi-step process beginning with commercially available starting materials. The workflow is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(2-amino-5-bromophenyl)ethan-1-one (Intermediate 1)
Principle: This step involves the regioselective bromination of 2'-aminoacetophenone. The amino group is an activating ortho-, para-director. To achieve selective bromination at the para position (C5), a mild brominating agent like pyridine hydrobromide perbromide is employed. This reagent offers controlled delivery of bromine, minimizing over-bromination and side reactions.
Materials:
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2'-Aminoacetophenone
-
Pyridine hydrobromide perbromide
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2'-aminoacetophenone (1.0 eq) in dichloromethane, cooled to 0-5°C, pyridine hydrobromide perbromide (1.0 eq) is added portion-wise.[1]
-
The reaction mixture is stirred at this temperature for 10 minutes and then allowed to warm to room temperature and stirred for an additional 24-28 hours.[1]
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford 1-(2-amino-5-bromophenyl)ethan-1-one.
Part 2: Synthesis of 1-(2-amino-5-bromophenyl)cyclopropyl)methanone (Intermediate 2)
Principle: This step would typically involve a Claisen-Schmidt condensation between the methyl ketone of Intermediate 1 and cyclopropanecarbaldehyde to form an α,β-unsaturated ketone, followed by a reduction of the double bond. A more direct, albeit potentially lower-yielding, approach could involve the direct alkylation of the enolate of Intermediate 1. For the purpose of this guide, we will outline the more robust condensation-reduction pathway.
Materials:
-
1-(2-amino-5-bromophenyl)ethan-1-one (Intermediate 1)
-
Cyclopropanecarbaldehyde
-
Sodium hydroxide or another suitable base
-
Ethanol
-
Reducing agent (e.g., Sodium borohydride or catalytic hydrogenation setup)
Procedure (Illustrative Condensation-Reduction):
-
A solution of Intermediate 1 (1.0 eq) and cyclopropanecarbaldehyde (1.1 eq) in ethanol is treated with an aqueous solution of sodium hydroxide at room temperature.
-
The mixture is stirred until TLC analysis indicates the formation of the chalcone intermediate.
-
The intermediate is then isolated and subjected to reduction. For example, using sodium borohydride in a suitable solvent system, or through catalytic hydrogenation (e.g., H2, Pd/C) to saturate the double bond, yielding the desired product.
-
Work-up and purification by column chromatography would be required.
Part 3: Synthesis of this compound (Target Molecule)
Principle: The final step is the construction of the indazole ring via a condensation reaction between the ketone of Intermediate 2 and hydrazine.[2][3] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and aromatization to form the stable 1H-indazole.
Materials:
-
1-(2-amino-5-bromophenyl)cyclopropyl)methanone (Intermediate 2)
-
Hydrazine hydrate
-
Acetic acid or another suitable acid catalyst
-
A high-boiling point solvent like ethanol or n-butanol
Procedure:
-
A mixture of Intermediate 2 (1.0 eq) and hydrazine hydrate (2-5 eq) in a suitable solvent (e.g., ethanol) is treated with a catalytic amount of acetic acid.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield pure this compound.
Mechanism: Indazole Formation
The acid-catalyzed cyclization of the substituted aminoketone with hydrazine is a cornerstone of indazole synthesis. The mechanism involves several key steps:
Caption: Key mechanistic steps in the formation of the 1H-indazole ring.
-
Hydrazone Formation: The carbonyl group of the ketone is protonated by the acid catalyst, making it more electrophilic. A molecule of hydrazine then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule result in the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: Tautomerization of the hydrazone can occur, followed by an intramolecular nucleophilic attack of the amino group on the imine carbon. This ring-closing step forms the five-membered pyrazole ring fused to the benzene ring.
-
Aromatization: The final step involves the elimination of a molecule (such as ammonia or water, depending on the exact pathway and intermediates) to achieve the stable, aromatic 1H-indazole system.
Data Summary and Expected Results
The following table summarizes the expected molecular weights and provides a general expectation for yields, which can vary based on optimization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 1-(2-amino-5-bromophenyl)ethan-1-one | C8H8BrNO | 214.06 | 70-85% |
| 1-(2-amino-5-bromophenyl)cyclopropyl)methanone | C11H12BrNO | 254.12 | 50-70% |
| This compound | C10H9BrN2 | 237.10 | 60-80% |
Note: Yields are estimates and highly dependent on reaction scale and purification efficiency.
Safety and Handling
-
Pyridine hydrobromide perbromide: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrazine hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a fume hood. Avoid inhalation and skin contact.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound presented herein is a logical and robust pathway that relies on well-established chemical transformations. The multi-step approach allows for controlled introduction of the required functionalities onto the indazole core. This guide provides the necessary detail for researchers to successfully synthesize this valuable building block for application in drug discovery and medicinal chemistry programs. Careful execution of the experimental procedures and adherence to safety protocols are paramount for a successful outcome.
References
An In-Depth Technical Guide to 5-bromo-3-cyclopropyl-1H-indazole (CAS No. 911305-80-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-bromo-3-cyclopropyl-1H-indazole, a heterocyclic building block with significant potential in medicinal chemistry. Its Chemical Abstracts Service (CAS) number is 911305-80-1 .[][2] This document will delve into the synthesis, chemical properties, and the scientific rationale behind its design, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that are capable of binding to multiple biological targets.[3] This versatility has led to the successful development of several marketed drugs containing the indazole core, including the anti-cancer agents axitinib and pazopanib, which function as kinase inhibitors, and the antiemetic granisetron, a 5-HT3 receptor antagonist.[3]
The structure of this compound incorporates three key features that are of particular interest in drug design:
-
The 1H-indazole Core: This bicyclic aromatic system is a bioisostere of indole, meaning it has similar physical and chemical properties, allowing it to mimic indole in biological systems.[4] Its unique arrangement of nitrogen atoms provides opportunities for hydrogen bonding and other non-covalent interactions within protein binding pockets.
-
The 3-Cyclopropyl Group: The introduction of a cyclopropyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and fine-tune the conformational properties of a molecule. This small, rigid ring system can explore chemical space that is inaccessible to larger, more flexible groups.
-
The 5-Bromo Substituent: The bromine atom at the 5-position serves as a valuable synthetic handle for further chemical modifications. It can be readily transformed into other functional groups through various cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This strategic combination of a privileged core, a metabolism-enhancing moiety, and a versatile synthetic handle makes this compound a highly valuable starting material for the synthesis of novel drug candidates.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 911305-80-1 | [][2] |
| Molecular Formula | C₁₀H₉BrN₂ | [][2] |
| Molecular Weight | 237.10 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically >96% | |
| Solubility | Soluble in organic solvents such as DMSO and methanol | |
| Storage | Store at room temperature in a dry, well-ventilated place |
Synthesis and Mechanistic Considerations
The synthesis of 3-substituted indazoles is a well-established area of organic chemistry, with several general methods available. The most common and direct approach to installing a substituent at the C3 position of an indazole ring involves the cyclization of an appropriately substituted precursor.
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic approach to this compound points to a key disconnection at the N1-N2 bond of the pyrazole ring. This leads back to a substituted 2-aminobenzophenone derivative, which can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
Plausible Synthetic Pathway
Step 1: Synthesis of (2-amino-5-bromophenyl)(cyclopropyl)methanone
This intermediate can be prepared via a Friedel-Crafts acylation of 4-bromoaniline with cyclopropanecarbonyl chloride, followed by appropriate manipulation of protecting groups if necessary.
Step 2: Diazotization and Intramolecular Cyclization
The key step in the formation of the indazole ring is the diazotization of the aniline nitrogen of (2-amino-5-bromophenyl)(cyclopropyl)methanone, followed by an in-situ intramolecular cyclization. This reaction is typically carried out using a nitrite source, such as sodium nitrite, in an acidic medium.
References
An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of 5-bromo-3-cyclopropyl-1H-indazole Structural Analogs
Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibition
The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is due to its ability to serve as a versatile template for the design of potent and selective ligands for a variety of biological targets.[1] The indazole structure is a bioisostere of purine, the core of adenosine triphosphate (ATP), which allows indazole-based compounds to act as competitive inhibitors in the ATP-binding pocket of protein kinases.[3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[4] Consequently, a multitude of indazole-containing compounds have been investigated and developed as kinase inhibitors, with several reaching clinical trials and approvals for the treatment of various cancers.[3][5]
The 5-bromo-3-cyclopropyl-1H-indazole scaffold represents a key pharmacophore for the development of novel kinase inhibitors. The bromine atom at the 5-position provides a crucial handle for synthetic modification, allowing for the introduction of a wide range of substituents through cross-coupling reactions to explore structure-activity relationships (SAR). The cyclopropyl group at the 3-position is a desirable feature in drug design, as it can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the synthesis of this compound and its structural analogs, delves into their structure-activity relationships as kinase inhibitors, and presents detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of the this compound Core and its Analogs
The synthesis of this compound and its analogs can be approached through a series of well-established organic reactions. A plausible and efficient synthetic strategy involves the initial construction of the 3-cyclopropyl-1H-indazole core, followed by bromination and subsequent derivatization.
Synthesis of the 3-Cyclopropyl-1H-indazole Core
A common and effective method for the synthesis of 3-substituted-1H-indazoles is the reaction of an appropriate hydrazine with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of the 3-cyclopropyl-1H-indazole core, a practical approach involves the condensation of a substituted phenylhydrazine with a cyclopropyl ketone derivative. A key intermediate for this is 1-cyclopropyl-2-methoxyethanone.
Alternatively, the cyclopropyl group can be introduced at a later stage. For instance, a 3-vinyl-1H-indazole intermediate can be synthesized and then subjected to a cyclopropanation reaction.
Conceptual Synthetic Pathway to 3-Vinyl-1H-indazole:
Caption: Wittig reaction for the synthesis of 3-vinyl-1H-indazole.
Cyclopropanation of 3-Vinyl-1H-indazole:
The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[1][6][7][8][9] This reaction typically employs diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with the alkene in a stereospecific manner.[1][6][7]
Caption: Simmons-Smith cyclopropanation of 3-vinyl-1H-indazole.
Bromination of the Indazole Core
Once the 3-cyclopropyl-1H-indazole core is obtained, the next step is the regioselective introduction of a bromine atom at the 5-position. Direct bromination of the indazole ring can be achieved using a suitable brominating agent. For the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, a known precursor, the reaction is carried out by treating indazole-3-carboxylic acid with bromine in glacial acetic acid.[10] A similar approach can be applied to 3-cyclopropyl-1H-indazole.
Experimental Protocol: Bromination of 3-Cyclopropyl-1H-indazole
-
Dissolution: Dissolve 3-cyclopropyl-1H-indazole (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: Slowly add a solution of bromine (1.1 eq) in glacial acetic acid to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Synthesis of Structural Analogs
With the this compound core in hand, a diverse library of structural analogs can be generated by modifying the N1 and C5 positions.
1. N-Alkylation and N-Arylation:
The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to the potential for the formation of regioisomers upon alkylation or arylation. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base and solvent. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) favors N1 substitution.
Experimental Protocol: N1-Alkylation of this compound
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Anion Formation: Stir the mixture at room temperature for 30 minutes.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
2. C5-Functionalization via Cross-Coupling Reactions:
The bromine atom at the 5-position is a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl moieties at the 5-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.
-
Reaction: Heat the mixture to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 5-position.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base such as sodium tert-butoxide.
-
Solvent: Add an anhydrous, deoxygenated solvent like toluene.
-
Reaction: Heat the reaction mixture at 80-110 °C until the reaction is complete.
-
Work-up and Purification: After cooling, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography.
Synthetic Diversification Workflow:
Caption: Synthetic routes to generate structural analogs.
Structure-Activity Relationship (SAR) as Kinase Inhibitors
The this compound scaffold has been explored for its potential as an inhibitor of various protein kinases, including those involved in cell cycle regulation and signal transduction. A key target class for indazole-based inhibitors is the Aurora kinase family, which plays a crucial role in mitosis.[11] The following SAR discussion is based on established principles for indazole-based kinase inhibitors and provides a framework for the rational design of potent and selective analogs based on the this compound core.
Key Structural Features and their Impact on Activity:
-
The Indazole Core: The 1H-indazole ring acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of the binding affinity of these inhibitors.
-
The 3-Cyclopropyl Group: The cyclopropyl group at the C3 position often occupies a hydrophobic pocket within the ATP-binding site. Its rigid nature can lead to favorable conformational pre-organization for binding, thus enhancing potency.
-
The 5-Bromo Position: As previously mentioned, this position is a key point for diversification. The introduction of various substituents via cross-coupling reactions allows for the exploration of the solvent-exposed region of the ATP-binding site. The nature of the substituent at this position can significantly impact both potency and selectivity.
-
The N1 Position: The N1 position of the indazole ring is another critical site for modification. The introduction of different alkyl or aryl groups can influence the orientation of the inhibitor in the binding pocket and can be used to tune physicochemical properties such as solubility and cell permeability.
Hypothetical SAR Table for this compound Analogs as Aurora A Kinase Inhibitors:
| Compound ID | R1 (N1-substituent) | R2 (C5-substituent) | Aurora A IC₅₀ (nM) |
| 1 (Core) | H | Br | 500 |
| 2a | CH₃ | Br | 350 |
| 2b | CH₂CH₃ | Br | 400 |
| 2c | c-propyl | Br | 300 |
| 3a | H | Phenyl | 150 |
| 3b | H | 4-Fluorophenyl | 100 |
| 3c | H | 4-Methoxyphenyl | 200 |
| 3d | H | Pyridin-4-yl | 80 |
| 4a | H | NH₂ | 450 |
| 4b | H | NH-Phenyl | 120 |
| 4c | H | N(CH₃)₂ | 400 |
| 5a | CH₃ | Phenyl | 50 |
| 5b | CH₃ | 4-Fluorophenyl | 30 |
Interpretation of SAR Data:
-
N1-Substitution: Small alkyl groups at the N1 position (e.g., methyl, cyclopropyl) are generally well-tolerated and can lead to a modest increase in potency compared to the unsubstituted analog (compare 1 with 2a-c ).
-
C5-Substitution (Suzuki Coupling): Replacing the bromine at the C5 position with aryl or heteroaryl groups via Suzuki coupling generally leads to a significant increase in potency (compare 1 with 3a-d ). Electron-withdrawing groups on the phenyl ring (e.g., fluorine in 3b ) can enhance activity, potentially through favorable interactions with the protein. The introduction of a nitrogen atom in a heteroaryl ring (e.g., pyridine in 3d ) can provide an additional hydrogen bond acceptor, further improving potency.
-
C5-Substitution (Buchwald-Hartwig Amination): The introduction of amino groups at the C5 position shows a varied effect. A primary amine (4a ) may not be optimal, while an aniline moiety (4b ) can significantly improve activity. This suggests that a larger, more hydrophobic group is preferred in this region.
-
Combined Modifications: Combining favorable modifications at both the N1 and C5 positions can lead to a synergistic effect on potency. For example, the combination of an N1-methyl group and a C5-phenyl or C5-(4-fluorophenyl) group results in the most potent compounds in this hypothetical series (5a and 5b ).
Signaling Pathway Implication (Aurora Kinase A):
Aurora A kinase is a key regulator of mitosis, particularly in the processes of centrosome maturation and separation, and spindle assembly. Its overexpression is frequently observed in various cancers and is associated with genomic instability. Inhibition of Aurora A leads to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora A signaling pathway and the point of intervention.
Experimental Protocols for Biological Evaluation
To assess the biological activity of the synthesized this compound analogs, a series of in vitro and cell-based assays are employed. These assays are designed to be robust, reproducible, and provide quantitative data for SAR analysis.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.
Principle:
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the kinase, a substrate, ATP, and the test compound. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration of 1-2%).
-
Kinase Reaction: In a 96-well plate, add the serially diluted compounds, the kinase solution, and a substrate/ATP mixture. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to determine the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Principle:
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Incubation: Remove the treatment medium and add MTT solution to each well. Incubate for 3-4 hours to allow for formazan crystal formation.[3]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The synthetic routes outlined in this guide provide a clear and efficient path to the core structure and a diverse range of its structural analogs. The established structure-activity relationships for indazole-based kinase inhibitors offer a rational basis for the design of more potent and selective compounds. The detailed experimental protocols for biological evaluation provide the necessary tools to assess the efficacy of these newly synthesized molecules.
Future work in this area should focus on the synthesis and evaluation of a broader range of analogs, including further modifications of the C5 substituent and the exploration of different N1 substituents to fine-tune the pharmacological properties of these compounds. The development of analogs with improved pharmacokinetic profiles will be crucial for their potential translation into clinical candidates. Furthermore, the identification of specific kinase targets and the elucidation of the detailed binding modes of these inhibitors through techniques such as X-ray crystallography will provide valuable insights for future drug design efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 7. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Technical Guide to Synthesis and Application in Modern Drug Discovery
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved therapeutics.[1] Its structural versatility and capacity to engage in key biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth technical exploration of contemporary strategies for the synthesis of novel indazole derivatives. We will delve into the mechanistic underpinnings of various synthetic methodologies, from classical approaches to cutting-edge transition-metal-catalyzed reactions, C-H activation, and photoredox catalysis. Furthermore, this document will illuminate the practical application of these derivatives in drug discovery, with a focus on their role as kinase inhibitors and antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
The Significance of the Indazole Moiety in Medicinal Chemistry
Indazoles, composed of a fused benzene and pyrazole ring, exist in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1] This structural feature, coupled with the ability to act as both a hydrogen bond donor and acceptor, allows for diverse interactions with biological targets. The indazole core is a key component in numerous commercially successful drugs, including the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, underscoring its therapeutic relevance.[1][2] The broad spectrum of pharmacological activities associated with indazole derivatives includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6][7][8]
The indazole scaffold's utility in drug discovery is multifaceted. It serves as an effective bioisostere for other aromatic systems like phenols and indoles, often conferring improved metabolic stability and pharmacokinetic properties. Moreover, it is a valuable fragment in fragment-based drug discovery (FBDD) and a successful scaffold in scaffold hopping endeavors, particularly for the development of protein kinase inhibitors.
Strategic Approaches to the Synthesis of Novel Indazole Derivatives
The synthesis of the indazole core has evolved significantly, with modern methodologies offering greater efficiency, regioselectivity, and functional group tolerance compared to classical methods.
Classical Synthetic Routes
Historically, the synthesis of indazoles relied on condensation reactions of appropriately substituted benzene derivatives. For instance, the reaction of o-aminobenzaldehydes or o-aminoketones with hydroxylamine, followed by cyclization, represents a foundational approach. While effective for certain substrates, these methods often require harsh reaction conditions and may have limited substrate scope.
Modern Catalytic Methodologies
The advent of transition-metal catalysis has revolutionized indazole synthesis, enabling the construction of complex derivatives with high precision and efficiency.[9]
Palladium-catalyzed reactions are instrumental in forming the crucial C-N bond for indazole ring closure. For example, the intramolecular C-N bond formation from o-alkyne azoarenes provides a direct route to 1H-indazoles.[10] Another approach involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence to yield substituted 3-aminoindazoles.[11]
Copper catalysis has emerged as a cost-effective and versatile tool for indazole synthesis. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, facilitate the formation of both C-N and N-N bonds to produce 2H-indazoles.[10][12][13] This method is lauded for its operational simplicity and broad substrate scope.[10] Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives also provides a pathway to 3-aminoindazoles.[11]
Rhodium-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, offering an atom-economical approach to indazole synthesis.[14][15] For instance, the Rh(III)-catalyzed reaction between azobenzenes and aldehydes proceeds via C-H bond functionalization and subsequent cyclative capture to form N-aryl-2H-indazoles.[16] Similarly, the reaction of imidate esters with nitrosobenzenes, co-catalyzed by rhodium and copper, yields 1H-indazoles under redox-neutral conditions.[17]
Experimental Protocol: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles
This protocol is adapted from the work of Glorius and co-workers.[14][16]
Materials:
-
Azobenzene derivative (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
1,4-Dioxane (0.2 M)
Procedure:
-
To an oven-dried reaction vessel, add the azobenzene derivative, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the vessel with argon three times.
-
Add 1,4-dioxane and the aldehyde via syringe.
-
Seal the vessel and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.
Emerging Synthetic Technologies
Innovation in synthetic chemistry continues to provide novel and efficient pathways to indazole derivatives.
Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis.[18] This methodology has been successfully applied to the synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, involving a ruthenium-catalyzed intramolecular formation of the N-N bond.[18][19][20] More recently, a dual gold and photoredox catalysis approach has been developed for the synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes.[21]
Microwave-assisted organic synthesis offers significant advantages, including reduced reaction times, increased yields, and enhanced reaction efficiency.[22][23][24][25] This technology has been effectively employed for the functionalization of indazoles, particularly in cross-coupling reactions.[22] For example, the synthesis of N-alkynylated indazoles via copper-catalyzed cross-coupling is significantly accelerated under microwave irradiation.[22]
Visualization of Synthetic Pathways
Caption: Overview of modern synthetic routes to indazole derivatives.
Indazole Derivatives in Drug Discovery: Case Studies
The versatility of the indazole scaffold is exemplified by its successful application in targeting various diseases.
Indazoles as Potent Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] The indazole core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.[2][26]
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several indazole-based derivatives have been developed as potent VEGFR-2 inhibitors.[2][27] For example, a series of indazole-pyrimidine-based compounds have shown significant inhibitory activity against VEGFR-2.[2] Structure-activity relationship (SAR) studies have revealed that substitution patterns on the indazole and pyrimidine rings are critical for potency.[2]
Aurora kinases are a family of serine/threonine kinases that play a pivotal role in mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[28] In silico fragment-based and knowledge-based drug design approaches have led to the discovery of novel indazole derivatives as potent Aurora kinase inhibitors.[28] SAR studies have demonstrated that different substituents on the indazole scaffold can confer selectivity for different Aurora kinase isoforms.[28]
Quantitative Data: Inhibition of Kinases by Novel Indazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based Assay (IC₅₀, µM) | Reference |
| 13e | VEGFR-2 | - | HUVEC | - | [2] |
| 30 | VEGFR-2 | 1.24 | HUVEC | - | [27] |
| 17 | Aurora A/B | - | - | - | [28] |
| 21 | Aurora B | - | - | - | [28] |
| 30 (Aurora) | Aurora A | - | - | - | [28] |
| Compound 1 | FGFR1 | 100 | - | - | [29] |
| Compound 2f | - | - | 4T1 | 0.23-1.15 | [30] |
| Compound 6o | - | - | K562 | 5.15 | [31] |
Indazoles as a New Frontier in Antibacterial Agents
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Bacterial DNA gyrase (GyrB), a type II topoisomerase, is a clinically validated target for antibacterial drugs.[32]
Through a combination of physiochemical property optimization and structure-based drug design, a novel class of indazole-based GyrB inhibitors has been discovered.[32] These compounds exhibit excellent enzymatic and antibacterial activity against a range of clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[32] X-ray crystallography has been instrumental in elucidating the binding mode of these inhibitors in the GyrB ATPase binding pocket, guiding further optimization.[32]
Visualization of Drug Discovery Workflow
Caption: General workflow for indazole-based drug discovery.
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutics. The ongoing advancements in synthetic methodologies, particularly in the realm of catalytic C-H activation and photoredox catalysis, are expanding the accessible chemical space of indazole derivatives, enabling the fine-tuning of their pharmacological properties. The successful application of these compounds as kinase inhibitors and antibacterial agents highlights the immense potential of the indazole core in addressing significant unmet medical needs. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, the exploration of novel biological targets for indazole-based drugs, and the application of computational and artificial intelligence-driven approaches to accelerate the design and optimization of the next generation of indazole therapeutics.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. caribjscitech.com [caribjscitech.com]
- 11. Indazole synthesis [organic-chemistry.org]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2H-Indazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Visible light photoredox catalysis: synthesis of indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. d-nb.info [d-nb.info]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. jchr.org [jchr.org]
- 24. researchgate.net [researchgate.net]
- 25. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 26. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamdirect.com [benthamdirect.com]
- 30. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-bromo-3-cyclopropyl-1H-indazole: A Predictive Analysis for Researchers
This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-bromo-3-cyclopropyl-1H-indazole, a molecule of interest in medicinal chemistry and drug development.[1] Given the limited availability of public experimental spectra for this specific compound, this document leverages data from structurally analogous compounds and established spectroscopic principles to offer a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is intended to assist researchers in identifying and confirming the structure of this compound in a laboratory setting.
The Critical Role of Spectroscopic Analysis in Drug Discovery
In the landscape of modern drug discovery, the unambiguous determination of a molecule's structure is a cornerstone of the entire research and development process. Spectroscopic techniques, particularly NMR and MS, provide the foundational data that confirms the identity, purity, and stability of a synthesized compound. This analytical rigor is not merely a procedural formality; it is a critical step that ensures the reliability of all subsequent biological and pharmacological data. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] The specific substitution pattern of this compound suggests its potential as a versatile building block in the synthesis of novel therapeutic agents.[2] Therefore, a clear and predictive understanding of its spectroscopic signature is invaluable for researchers working with this and related chemical entities.
Mass Spectrometry (MS) Analysis: Predicting the Molecular Fingerprint
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its elemental composition and fragmentation patterns.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₁₀H₉BrN₂), the key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
| Ion | Predicted m/z | Relative Intensity | Notes |
| [M]⁺ | 236/238 | ~100% | Molecular ion peaks corresponding to C₁₀H₉⁷⁹BrN₂ and C₁₀H₉⁸¹BrN₂. |
| [M-C₃H₄]⁺ | 196/198 | Moderate | Loss of the cyclopropyl group as cyclopropene. |
| [M-Br]⁺ | 157 | Variable | Loss of the bromine atom. |
| [C₇H₅N₂]⁺ | 117 | Variable | Fragment corresponding to the indazole core after loss of bromine and cyclopropyl group. |
Experimental Protocol for Mass Spectrometry
The following is a generalized protocol for obtaining the mass spectrum of a small organic molecule like this compound using Electrospray Ionization (ESI), a common technique for such compounds.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an ESI source.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation and enhance ionization.
Data Acquisition:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.
Data Analysis:
-
Examine the spectrum for the characteristic isotopic pattern of the molecular ion ([M]⁺ and [M+2]⁺) to confirm the presence of bromine.
-
Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C₁₀H₉BrN₂.
-
Analyze the fragmentation pattern to further support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Connectivity
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons of the indazole ring, the protons of the cyclopropyl group, and the N-H proton.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| NH | ~13.0 | br s | - | 1H |
| H-4 | ~7.8 | d | J ≈ 8.8 | 1H |
| H-7 | ~7.6 | d | J ≈ 1.8 | 1H |
| H-6 | ~7.3 | dd | J ≈ 8.8, 1.8 | 1H |
| CH (cyclopropyl) | ~2.1 | m | - | 1H |
| CH₂ (cyclopropyl) | ~1.1 | m | - | 2H |
| CH₂ (cyclopropyl) | ~0.9 | m | - | 2H |
Disclaimer: Predicted chemical shifts are estimates based on related structures and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~145 |
| C-7a | ~140 |
| C-3a | ~123 |
| C-6 | ~125 |
| C-4 | ~121 |
| C-5 | ~115 |
| C-7 | ~112 |
| CH (cyclopropyl) | ~10 |
| CH₂ (cyclopropyl) | ~5 |
Disclaimer: Predicted chemical shifts are estimates and can be influenced by the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard.
-
Consider performing 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.
Integrated Spectroscopic Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion: A Framework for Confident Characterization
This guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. By combining predicted MS and NMR data with standardized experimental protocols, researchers can confidently approach the synthesis and analysis of this and related indazole derivatives. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity of research in drug discovery and development, where the precise knowledge of molecular structure is paramount.
References
commercial availability of 5-bromo-3-cyclopropyl-1H-indazole
An In-Depth Technical Guide to 5-Bromo-3-cyclopropyl-1H-indazole for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (CAS No: 911305-80-1), a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. We will move beyond a simple datasheet to explore its commercial landscape, synthetic rationale, analytical validation, and strategic application in the development of novel therapeutics.
Strategic Importance in Medicinal Chemistry
The indazole scaffold is a well-established "privileged structure" in drug discovery, bioisosteric to indole but with distinct chemical properties that can offer advantages in metabolic stability and target engagement.[1][2] The specific combination of substituents in this compound makes it a particularly valuable intermediate:
-
The Indazole Core: Serves as the foundational pharmacophore, present in numerous clinically approved drugs, including kinase inhibitors like Axitinib and antiemetics like Granisetron.[2]
-
The 5-Bromo Group: This is not merely a placeholder. The bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic and late-stage introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) around the indazole core.[3]
-
The 3-Cyclopropyl Group: The cyclopropyl moiety is a non-classical bioisostere for phenyl or tert-butyl groups. It is a small, rigid, and lipophilic group that can improve metabolic stability, enhance binding affinity by occupying specific hydrophobic pockets in target proteins, and fine-tune the overall physicochemical properties of a drug candidate.
The convergence of these three features makes this compound a high-value starting material for building libraries of complex molecules aimed at a variety of biological targets, particularly protein kinases.[4]
Commercial Availability and Procurement
This compound is available from a range of specialized chemical suppliers who cater to the research and development sectors. Procurement for R&D purposes is straightforward, though large-scale cGMP (Current Good Manufacturing Practice) availability may require custom synthesis contracts.
Below is a summary of representative commercial sources. Purity and availability are critical parameters; researchers should always request a lot-specific Certificate of Analysis (CoA) before use.
| Supplier | CAS Number | Stated Purity | Available Quantities | Reference |
| AOBChem | 911305-80-1 | 95% | 250mg - 5g+ | [5] |
| BOC Sciences | 911305-80-1 | Research Grade | Inquiry | [] |
| Atomax Chemicals Co., Ltd | 911305-80-1 | 95+% | Per Order | [7] |
| Key Organics Ltd. | 911305-80-1 | min 96% | 1g+ | [8] |
Procurement Insight: When evaluating suppliers, the stated purity is a primary filter. However, the accompanying analytical data is paramount. For use in sensitive downstream applications, insist on a CoA that includes ¹H NMR and HPLC/MS data to confirm both identity and purity, ensuring the absence of critical process-related impurities.
Synthesis and Mechanistic Considerations
While several methods exist for the synthesis of the indazole core, a common and effective strategy for constructing 3-substituted indazoles involves the reaction of a substituted phenylhydrazine with a suitable carbonyl partner. The following protocol outlines a plausible and robust synthetic route.
Proposed Synthetic Pathway: Fischer Indole Synthesis Analogue
The synthesis logically proceeds via the reaction of (4-bromophenyl)hydrazine with cyclopropyl methyl ketone, followed by an acid-catalyzed cyclization. This approach is favored for its operational simplicity and the ready availability of starting materials.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Formation of (E)-1-((4-bromophenyl)hydrazono)ethylcyclopropane (Hydrazone Intermediate)
-
To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol (5 mL/mmol), add cyclopropyl methyl ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.
-
Upon completion, reduce the solvent volume under vacuum. Dilute the residue with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude hydrazone, which can often be used in the next step without further purification.
Causality Behind Choices:
-
Ethanol as Solvent: It readily dissolves the reactants and is easily removed.
-
Acetic Acid Catalyst: The acid protonates the ketone's carbonyl oxygen, activating it for nucleophilic attack by the hydrazine nitrogen, thereby accelerating hydrazone formation.
Step 2: Cyclization to this compound
-
Add the crude hydrazone intermediate from Step 1 to Eaton's reagent (7.7% w/w P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) at room temperature.
-
Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor by TLC or LC-MS for the formation of the product.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.
Causality Behind Choices:
-
Eaton's Reagent/PPA: These strong acids act as both the solvent and the catalyst for the intramolecular electrophilic aromatic substitution (the cyclization step), which is the core of the Fischer synthesis mechanism. They facilitate the necessary tautomerization and subsequent ring closure.
-
Ice Quench & Neutralization: This is a critical workup step to stop the reaction, precipitate the organic product (which is typically insoluble in aqueous media), and neutralize the strong acid for safe handling and downstream purification.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and integrity of each synthesized batch of this compound must be confirmed using a suite of orthogonal analytical techniques.
| Technique | Parameter | Expected Results |
| ¹H NMR | Chemical Shift, Multiplicity, Integration | - Aromatic protons on the indazole ring (typically 3H, appearing as doublets and singlets in the 7-8 ppm region).- Protons of the cyclopropyl ring (typically 4H for CH₂ and 1H for CH, in the upfield 0.5-2.0 ppm region).- A broad singlet for the N-H proton (>10 ppm). |
| ¹³C NMR | Chemical Shift | - Aromatic carbons (110-150 ppm).- Cyclopropyl carbons (0-15 ppm). |
| LC-MS | Retention Time & Mass-to-Charge Ratio | - A single major peak on the chromatogram indicating purity.- [M+H]⁺ ion corresponding to the molecular weight (C₁₀H₉BrN₂ ≈ 237.00 Da). Isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) should be visible. |
| HPLC | Purity Assessment | - Purity is determined by the area percentage of the main product peak, typically with a target of >95% for R&D use.[5][7] |
Application in Drug Discovery Workflows
This compound is primarily used as a versatile intermediate for generating libraries of potential drug candidates, especially kinase inhibitors. The bromine at the 5-position is the key synthetic linchpin.
Caption: Application in parallel synthesis for drug discovery.
This workflow demonstrates how a single, well-designed starting material can be rapidly diversified. By performing parallel Suzuki, Sonogashira, and Buchwald-Hartwig couplings, researchers can efficiently generate hundreds of distinct analogues. Each analogue modifies the "solvent-exposed" region of the molecule (the 5-position), which is critical for tuning properties like solubility, cell permeability, and target selectivity, while keeping the core "binding" motif (the 3-cyclopropyl-indazole) constant. This systematic exploration is the cornerstone of modern lead optimization in drug discovery.[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aobchem.com [aobchem.com]
- 7. Page loading... [guidechem.com]
- 8. calpaclab.com [calpaclab.com]
Reactivity of the Bromine Atom in 5-bromo-3-cyclopropyl-1H-indazole: An In-depth Technical Guide
<Technical Guide >
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Indazole Scaffold in Drug Discovery
The 1H-indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its structural resemblance to purine bases allows it to effectively interact with a variety of biological targets. The strategic placement of a bromine atom at the 5-position of the indazole ring, as in 5-bromo-3-cyclopropyl-1H-indazole, provides a versatile synthetic handle for introducing molecular diversity. This building block is particularly valuable in drug discovery for the construction of compound libraries and for structure-activity relationship (SAR) studies. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile formation of new carbon-carbon and carbon-nitrogen bonds.[4][5]
Core Principles: Understanding the Reactivity of the C5-Bromine
The reactivity of the bromine atom in this compound is governed by a combination of electronic and steric factors. A comprehensive understanding of these influences is critical for designing efficient and selective synthetic transformations.
-
Electronic Effects: The indazole ring is an electron-rich aromatic system, which influences the polarization of the C-Br bond. This electronic environment facilitates the oxidative addition of palladium(0) catalysts, the initial and often rate-determining step in many cross-coupling reactions.[6]
-
Steric Factors: The cyclopropyl group at the C3 position is sterically undemanding, imposing minimal hindrance at the C5 position. This allows for the approach of a wide variety of coupling partners and catalytic complexes.
Key Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position serves as an excellent electrophilic partner in several key palladium-catalyzed cross-coupling reactions. These methods are indispensable tools in modern organic synthesis for the construction of complex molecular architectures.[7]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, involving the coupling of an organohalide with an organoboron compound.[6] For this compound, this reaction allows for the introduction of a diverse array of aryl, heteroaryl, and vinyl substituents.[4][8]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 3-cyclopropyl-5-phenyl-1H-indazole.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent and Catalyst Addition: Add a degassed mixture of DME and water (e.g., 4:1 ratio), followed by the addition of Pd(dppf)Cl₂ (0.05 equiv.).
-
Reaction Execution: Heat the mixture to 80-90 °C and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[8]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9][10]
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a highly effective and versatile catalyst for Suzuki-Miyaura couplings, often providing high yields and tolerating a broad range of functional groups.[11]
-
Base: Potassium carbonate is a commonly used base that is effective in promoting the transmetalation step of the catalytic cycle.[4][8]
-
Solvent System: A mixture of an organic solvent like DME and water is often used to solubilize both the organic and inorganic reaction components.[4][8]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines.[12][13] This reaction is of great importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common structural motif.[14]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Objective: To synthesize N-aryl-3-cyclopropyl-1H-indazol-5-amine.
Materials:
-
This compound
-
A primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XantPhos Pd G3[15]
-
A suitable phosphine ligand (e.g., XantPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LHMDS))[16]
-
Anhydrous toluene or THF
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.2 equiv.) in a dry reaction vessel.
-
Catalyst System: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 1-2 mol%).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C. Monitor the reaction's progress.
-
Work-up and Purification: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.
Rationale for Experimental Choices:
-
Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like XantPhos promote the reductive elimination step and stabilize the palladium catalyst.[15]
-
Base: A strong base is required to deprotonate the amine, facilitating its coordination to the palladium center.[17]
-
Anhydrous Conditions: The reaction is often sensitive to moisture, which can lead to catalyst deactivation.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is valuable for introducing linear, rigid alkynyl moieties into the indazole scaffold.[20][21]
Experimental Protocol: Sonogashira Coupling of this compound
Objective: To synthesize 3-cyclopropyl-5-(alkynyl)-1H-indazole.
Materials:
-
This compound
-
A terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
An amine base (e.g., triethylamine (TEA) or diisopropylamine)[21]
-
Anhydrous solvent (e.g., THF or DMF)
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).[22][23]
-
Solvent and Reagent Addition: Add the anhydrous solvent, the amine base (2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.).[23]
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).[23] Monitor the reaction's progress.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water or saturated aqueous ammonium chloride, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[21][22]
Rationale for Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system where palladium facilitates the main cross-coupling cycle, and copper(I) acts as a co-catalyst to activate the alkyne.[24]
-
Amine Base: The amine base serves to neutralize the hydrogen halide byproduct formed during the reaction and can also act as a solvent.[18]
Visualizing the Synthetic Pathways
Caption: Key cross-coupling reactions of this compound.
Data Summary: Comparative Overview of Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-90 |
| Buchwald-Hartwig | Pd(OAc)₂ / XantPhos | NaOtBu | Toluene | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-80 |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries in drug discovery. The C5-bromine atom provides a reliable and predictable handle for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide has provided a comprehensive overview of the reactivity of this important scaffold, along with detailed, validated protocols for its key transformations. A thorough understanding of these reactions and the principles that govern them will empower researchers to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
The Cyclopropyl Group: A Small Ring with a Big Impact on the Bioactivity of Indazole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2] Within the vast chemical space of indazole derivatives, the incorporation of a cyclopropyl group has emerged as a particularly powerful strategy for optimizing drug-like properties. This small, strained ring system is far from a simple lipophilic spacer; its unique stereoelectronic properties profoundly influence metabolic stability, target binding affinity, and overall pharmacokinetic profile.[3][4] This technical guide provides an in-depth analysis of the multifaceted role of the cyclopropyl group in enhancing the bioactivity of indazole derivatives, offering a valuable resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of its effects, provide concrete examples from the literature, and present detailed experimental protocols to empower the rational design of next-generation indazole-based therapeutics.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to participate in a variety of non-covalent interactions make it an ideal anchor for engaging with biological targets. Several FDA-approved drugs, including the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its clinical significance.[2] The versatility of the indazole ring allows for substitution at multiple positions, enabling fine-tuning of physicochemical and pharmacological properties.
The Cyclopropyl Group: More Than Just a Lipophilic Appendage
The cyclopropyl group, a three-membered carbocycle, possesses a unique set of properties that distinguish it from other small alkyl groups. Its strained ring structure results in C-C bonds with enhanced p-character and shorter, stronger C-H bonds.[3] These features contribute to its significant impact on the bioactivity of parent molecules.
Enhancing Metabolic Stability: Blocking the "Soft Spots"
A primary role of the cyclopropyl group in drug design is to enhance metabolic stability.[3][5] The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] By strategically placing a cyclopropyl group at a known metabolic "soft spot" on an indazole derivative, medicinal chemists can block these metabolic pathways, leading to a longer in vivo half-life and improved oral bioavailability.
For instance, in the development of a series of poly-ADP ribose glycohydrolase (PARG) inhibitors, fluorination of metabolic hotspots led to unexpected toxicity. A common alternative strategy in such cases is the introduction of a cyclopropyl group to improve metabolic stability without introducing the potential liabilities of fluorination.[6]
Experimental Protocol: In Vitro Metabolic Stability Assay
A standard method to assess the metabolic stability of a compound is to incubate it with liver microsomes and monitor its disappearance over time.
Materials:
-
Test compound (e.g., cyclopropyl-indazole derivative)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Modulating Target Binding and Selectivity: A Conformationally Constrained Bioisostere
The rigid, three-dimensional structure of the cyclopropyl group allows it to act as a conformational constraint, locking the molecule into a bioactive conformation.[4] This can lead to increased binding affinity and selectivity for the target protein. The cyclopropyl group is often used as a bioisostere for other small alkyl groups like isopropyl or tert-butyl, or even for an alkene.[1]
A compelling example of this is seen in the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. Structure-activity relationship (SAR) studies revealed that 2-cyclopropylindazole derivatives exhibited better activity than their corresponding methyl analogs.[7]
Table 1: Comparison of MCHR1 Antagonist Activity
| Compound ID | R Group | IC50 (nM) |
| 78a | methyl | >1000 |
| 78g | methyl | >1000 |
| 78d | methyl | >1000 |
| 78j | cyclopropyl | 33 |
| 78l | cyclopropyl | 79 |
Data compiled from a study on indazole derivatives as MCHR1 inhibitors.[7]
Furthermore, in a series of indazole-6-phenylcyclopropylcarboxylic acids developed as GPR120 agonists, the (S,S)-cyclopropylcarboxylic acid motif was found to be crucial for selectivity against the related GPR40 receptor.[8]
Diagram: Logical Relationship of Bioisosteric Replacement
Caption: Bioisosteric replacement of alkyl/alkene groups with a cyclopropyl moiety can lead to improved drug-like properties.
Case Study: Cyclopropyl-Indazole Derivatives as AXL Kinase Inhibitors
The AXL receptor tyrosine kinase is a promising target in cancer therapy, and several indazole-based AXL inhibitors have been developed.[9][10] Molecular modeling studies of indazole-based ligands binding to the AXL kinase domain reveal that the cyclopropyl group can occupy a specific hydrophobic pocket, contributing to the overall binding affinity.[11]
Diagram: AXL Kinase Signaling Pathway
Caption: Simplified AXL kinase signaling pathway and the point of intervention for cyclopropyl-indazole inhibitors.
Experimental Protocol: AXL Kinase Inhibition Assay (HTRF)
Homogeneous Time Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.
Materials:
-
Recombinant AXL kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Assay buffer
-
Test compound (cyclopropyl-indazole derivative)
Procedure:
-
Add the AXL kinase, biotinylated substrate peptide, and test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing the europium cryptate-labeled antibody and streptavidin-XL665.
-
Incubate the plate for another 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value of the test compound.[5]
Synthesis of Cyclopropyl-Containing Indazole Derivatives
The synthesis of cyclopropyl-indazole derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the indazole core followed by the introduction of the cyclopropyl group, or the use of a cyclopropyl-containing building block in the initial steps.
Experimental Protocol: Synthesis of N-Cyclopropyl-3-aminoindazole
This is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Fluorobenzonitrile
-
Cyclopropylamine
-
Hydrazine hydrate
-
A suitable solvent (e.g., n-butanol)
Procedure:
-
In a round-bottom flask, dissolve 2-fluorobenzonitrile and cyclopropylamine in n-butanol.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hydrazine hydrate to the mixture.
-
Heat the reaction at reflux for an extended period until the cyclization is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-cyclopropyl-3-aminoindazole.[12]
Diagram: Synthetic Workflow for N-Cyclopropyl-Indazole Derivatives
Caption: A general synthetic workflow for the preparation of N-cyclopropyl-indazole derivatives.
Conclusion and Future Perspectives
The cyclopropyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of indazole derivatives. Its ability to enhance metabolic stability, modulate target binding, and improve pharmacokinetic profiles makes it a valuable substituent in the design of novel therapeutics.[3][4] As our understanding of the intricate interplay between the cyclopropyl moiety and biological systems deepens, we can expect to see the development of even more sophisticated and effective cyclopropyl-containing indazole drugs. Future research will likely focus on exploring the use of substituted cyclopropyl groups to further fine-tune the properties of these compounds and on the development of novel synthetic methodologies to access a wider range of cyclopropyl-indazole derivatives.
References
- 1. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives [ideas.repec.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Distinct signatures of molecular recognition of AXL kinase by varied classes of inhibitors examined through biomolecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indazole synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 5-Bromo-3-cyclopropyl-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2][3] This document provides an in-depth guide to the strategic application of a key derivative, 5-bromo-3-cyclopropyl-1H-indazole. We will explore the rationale behind its unique substitution pattern, its pivotal role as a versatile synthetic intermediate, and provide detailed, field-proven protocols for its elaboration into diverse compound libraries. The methodologies detailed herein focus on robust, scalable reactions critical for drug discovery programs, including palladium-catalyzed cross-coupling reactions.
The Significance of the this compound Scaffold
The indazole nucleus is a bioisostere of purine, enabling it to function as a competitive inhibitor at the ATP-binding site of many kinases.[4] The specific decoration of this core with a 5-bromo and a 3-cyclopropyl group is a deliberate design choice aimed at optimizing drug-like properties.
-
The 3-Cyclopropyl Group: This small, rigid aliphatic ring is often employed to probe hydrophobic pockets within an enzyme's active site. Its conformational constraint can lead to a favorable entropic contribution to binding affinity. Furthermore, the cyclopropyl moiety can enhance metabolic stability and improve pharmacokinetic parameters compared to more flexible alkyl groups.
-
The 5-Bromo Substituent: The bromine atom at the C-5 position serves as a versatile synthetic handle. It is strategically positioned to allow for the introduction of a wide array of functional groups via modern cross-coupling chemistry.[5] This enables extensive exploration of structure-activity relationships (SAR) by modifying the solvent-exposed region of the molecule, which can be crucial for achieving selectivity and potency.[6]
This combination makes this compound an ideal starting material for building libraries of potent and selective inhibitors for various therapeutic targets, including but not limited to, protein kinases like GSK-3, ROCK, and JAK.[7]
Synthetic Pathways and Core Reactions
The true value of this compound lies in its reactivity, particularly at the C-5 position. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for derivatization.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups.[5][8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.[8]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3-cyclopropyl-1H-indazole derivative.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Causality Behind Choices:
-
Catalyst/Ligand: Pd(dppf)Cl₂ is often effective as the dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting both oxidative addition and reductive elimination steps.[5]
-
Base: An inorganic base like K₂CO₃ is required to facilitate the transmetalation step of the catalytic cycle.[8]
-
Solvent: A mixture of an organic solvent and water is common, as it helps to dissolve both the organic starting materials and the inorganic base.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[10][11][12] This is particularly useful for installing moieties that can act as hydrogen bond donors or acceptors, crucial for kinase hinge binding.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.5 equiv.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 1-5 mol%)[12]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.5-2.5 equiv.)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.
-
Degassing: If not assembled in a glovebox, degas the mixture with three cycles of vacuum-backfill with the inert gas.[12]
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the desired 5-amino-3-cyclopropyl-1H-indazole derivative.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Trustworthiness Through Self-Validation:
-
Inert Conditions: The catalytic cycle involves Pd(0) species, which are oxygen-sensitive. The rigorous exclusion of air and moisture is paramount for reproducibility and high yields.[12]
-
Strong, Non-nucleophilic Base: A strong base like NaOtBu is necessary to deprotonate the amine, facilitating its coordination to the palladium center. It must be non-nucleophilic to avoid competing side reactions with the aryl bromide.[11]
-
Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. Bulky, electron-rich ligands generally accelerate the rate-limiting reductive elimination step.[13]
Data Presentation: Exemplary Applications
The true utility of this scaffold is demonstrated by its incorporation into biologically active molecules. The following table summarizes representative data for inhibitors derived from an indazole core, illustrating the impact of substitutions at the C-5 position.
| Compound ID | C-5 Substituent (via Coupling) | Target Kinase | IC₅₀ (nM) | Reference |
| A-1 | 4-Methoxyphenyl | GSK-3 | 85 | [7] |
| A-2 | 2-Pyrimidinyl-amino | JAK2 | 32 | [7] |
| A-3 | 1-Methyl-1H-pyrazol-4-yl | ROCK1 | 15 | [7] |
| B-1 | 5-(Pyrimidin-2-yl) | Pim-1 | 50 | [14] |
This table is illustrative, based on activities of related indazole kinase inhibitors. Specific IC₅₀ values for direct derivatives of this compound would require dedicated synthesis and screening programs.
Conclusion
This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its pre-installed cyclopropyl group offers favorable physicochemical properties, while the 5-bromo handle provides a reliable point for diversification through robust and well-understood cross-coupling methodologies. The protocols and principles outlined in this document provide a solid foundation for researchers to leverage this scaffold in the design and synthesis of novel therapeutics, particularly in the competitive field of kinase inhibitor development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 5-amino-3-cyclopropyl-1H-indazole from 5-bromo precursor
Synthesis of 5-amino-3-cyclopropyl-1H-indazole via Buchwald-Hartwig Amination of 5-bromo-3-cyclopropyl-1H-indazole
For Research Use Only.
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-amino-3-cyclopropyl-1H-indazole is a key structural motif present in a variety of pharmacologically active compounds, making its efficient synthesis a topic of significant interest in medicinal chemistry and drug development. The indazole core is a privileged scaffold, and the presence of an amino group at the 5-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a detailed, field-proven protocol for the synthesis of 5-amino-3-cyclopropyl-1H-indazole from its 5-bromo precursor, employing a palladium-catalyzed Buchwald-Hartwig amination reaction.
The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] Its development has revolutionized the synthesis of aryl amines, offering a milder and more functional group-tolerant alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[1] This protocol has been optimized to provide a reliable and scalable method for the preparation of the target compound.
Reaction Principle and Mechanism
The synthesis proceeds via a palladium-catalyzed cross-coupling of this compound with an ammonia surrogate, in this case, benzophenone imine, followed by acidic hydrolysis to reveal the primary amine. The Buchwald-Hartwig amination catalytic cycle is a well-established mechanism that involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (or its surrogate) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aminated product and regenerating the active Pd(0) catalyst.[1]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are known to promote the catalytic cycle by favoring the formation of monoligated palladium species, which enhances the rates of oxidative addition and reductive elimination.[1]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol details the synthesis of 5-amino-3-cyclopropyl-1H-indazole from this compound using benzophenone imine as an ammonia surrogate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Benzophenone imine | ≥97% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Hydrochloric acid (HCl) | 2 M aqueous solution | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate solution (NaHCO₃) | ACS Grade | Prepared in-house |
| Saturated sodium chloride solution (Brine) | ACS Grade | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
| Argon or Nitrogen gas | High purity | --- |
Step-by-Step Methodology
Part A: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and XPhos (0.02 equiv).
-
Catalyst Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.01 equiv).
-
Reaction Assembly: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv).
-
Catalyst Introduction: Quickly add the pre-weighed Pd₂(dba)₃ to the reaction mixture.
-
Reaction Conditions: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Part B: Hydrolysis and Work-up
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quenching: Carefully add 2 M aqueous HCl to the reaction mixture and stir for 1-2 hours at room temperature to hydrolyze the imine intermediate.
-
Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Part C: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-amino-3-cyclopropyl-1H-indazole as a solid.
Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Benzophenone imine | 1.2 equiv |
| Catalyst System | |
| Pd₂(dba)₃ | 1-2 mol% |
| XPhos | 2-4 mol% |
| Base | |
| Sodium tert-butoxide | 1.4-2.0 equiv |
| Solvent | Toluene, Dioxane |
| Temperature | 90-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
| Purity (post-chromatography) | >98% |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use fresh Pd₂(dba)₃ and ligand.- Ensure proper inert gas purging.- Use anhydrous solvents and high-purity reagents. |
| Formation of side products | - Reaction temperature too high- Prolonged reaction time | - Optimize the reaction temperature.- Monitor the reaction closely and stop when the starting material is consumed. |
| Incomplete hydrolysis | - Insufficient acid or hydrolysis time | - Increase the concentration of HCl or prolong the stirring time during the hydrolysis step. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of 5-amino-3-cyclopropyl-1H-indazole via a palladium-catalyzed Buchwald-Hartwig amination. The detailed methodology, coupled with an understanding of the underlying reaction mechanism and troubleshooting guidance, will enable researchers to efficiently prepare this valuable building block for applications in drug discovery and medicinal chemistry.
References
Application Note: Regioselective N1-Alkylation of 5-bromo-3-cyclopropyl-1H-indazole
Abstract
This document provides a detailed protocol for the regioselective N-alkylation of 5-bromo-3-cyclopropyl-1H-indazole, a key intermediate in pharmaceutical research. The indazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the N1 position is often critical for modulating biological activity.[1][2][3] This guide outlines two robust methods for achieving high N1 selectivity, addressing the common challenge of N1 versus N2 isomer formation.[4][5] We will delve into the mechanistic rationale for experimental choices, provide step-by-step procedures, and offer guidance on product analysis and troubleshooting.
Principle and Mechanistic Insight
The alkylation of an unsymmetrical indazole can yield two distinct regioisomers: the N1- and N2-alkylated products. The outcome is governed by a delicate balance of steric hindrance, electronics, and reaction conditions, which can favor either kinetic or thermodynamic control.[6]
-
Tautomer Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[6][7]
-
Steric Effects: The 3-cyclopropyl group on the starting material exerts significant steric hindrance around the N2 position. This sterically crowded environment disfavors the approach of an alkylating agent, thus intrinsically promoting alkylation at the less hindered N1 position.[8]
-
Reaction Conditions: The choice of base and solvent is paramount for controlling regioselectivity.
-
Sodium Hydride (NaH) in THF: This combination is a highly effective system for achieving N1 selectivity with 3-substituted indazoles.[1][3][9] It is believed that the sodium cation may coordinate between the N2 nitrogen and an electron-rich feature of the C3 substituent, effectively blocking the N2 position and directing the alkylating agent to N1.[4][10][11]
-
Cesium Carbonate (Cs₂CO₃) in Dioxane/DMF: Cesium carbonate is a milder base that is particularly effective for N1-alkylation, often attributed to the "cesium effect," where the large, soft cesium cation can form a chelate, guiding the electrophile to the N1 position.[4][11][12][13] This base is easier to handle than NaH and often provides excellent yields and selectivity.[13][14]
-
The general reaction pathway is illustrated below, highlighting the preferential formation of the N1 isomer.
Caption: Reaction scheme for the N-alkylation of this compound.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks (flame-dried) |
| Alkylating agent (e.g., Benzyl bromide, R-X) | Magnetic stirrer and stir bars |
| Sodium hydride (NaH), 60% dispersion in oil | Inert atmosphere setup (Nitrogen or Argon) |
| Cesium carbonate (Cs₂CO₃), anhydrous | Syringes and needles |
| Anhydrous Tetrahydrofuran (THF) | Ice bath |
| Anhydrous 1,4-Dioxane | Heating mantle with temperature control |
| Ethyl acetate (EtOAc), reagent grade | Rotary evaporator |
| Saturated aqueous ammonium chloride (NH₄Cl) | Thin Layer Chromatography (TLC) plates |
| Saturated aqueous sodium chloride (Brine) | Flash column chromatography system |
| Anhydrous sodium sulfate (Na₂SO₄) | NMR spectrometer, LC-MS system |
Experimental Protocols
Safety Precaution: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere and away from moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High N1-Selectivity using Sodium Hydride in THF
This method is highly reliable for achieving excellent N1-selectivity, particularly when steric hindrance at the C3 position is significant.[1][3][7]
Step-by-Step Procedure:
-
Preparation: Add this compound (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with an inert gas (N₂ or Ar).
-
Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of approximately 0.1–0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.[6]
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours). Gentle heating (e.g., 50 °C) can be applied to accelerate the reaction if necessary.[6]
-
Quenching: Once complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.
Protocol 2: N1-Alkylation using Cesium Carbonate in Dioxane
This protocol uses a milder, non-pyrophoric base and is particularly effective for substrates like 5-bromo-indazole-3-carboxylates, demonstrating high yields and N1-selectivity.[4][11][15]
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv) and anhydrous cesium carbonate (2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane (to ~0.1 M concentration) followed by the alkylating agent (1.2–1.5 equiv).
-
Reaction: Heat the resulting mixture to 80–90 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2–6 hours).[4][15]
-
Cooling and Dilution: Cool the mixture to room temperature and dilute it with ethyl acetate.
-
Workup: Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4][15]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization and Analysis
The regiochemistry of the final product must be confirmed unambiguously.
-
NMR Spectroscopy: The key diagnostic is a Heteronuclear Multiple Bond Correlation (HMBC) NMR experiment. For the N1-isomer, no correlation will be observed between the protons of the newly installed N-alkyl group and the C3 carbon of the indazole ring. Conversely, the N2-isomer will show a clear correlation between these groups.[1]
-
LC-MS: Used to confirm the mass of the product and to monitor reaction completion and purity.
Experimental Workflow and Logic
The overall process follows a logical sequence from reaction setup to final product verification.
Caption: General experimental workflow for N-alkylation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH; Wet solvent/reagents; Poorly reactive alkylating agent. | Use fresh NaH from a new container. Ensure all solvents are anhydrous. For unreactive halides, consider switching to a tosylate or heating the reaction. |
| Mixture of Isomers | Reaction conditions not optimal for selectivity. | If using K₂CO₃/DMF, switch to NaH/THF or Cs₂CO₃/Dioxane.[6][16] Ensure temperature control is accurate. |
| Decomposition | Reaction temperature too high; Unstable substrate/product. | Run the reaction at a lower temperature for a longer duration. Ensure the quenching step is performed slowly at 0 °C. |
| Difficult Purification | Isomers have very similar polarity. | Use a high-performance chromatography system or try a different solvent system for elution. If isomers are inseparable, re-evaluate the reaction conditions to improve selectivity. |
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 5-Bromo-3-Cyclopropyl-1H-Indazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Scientific Rationale
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology.[1] Its success is rooted in its role as a bioisostere of purine, enabling it to effectively compete with ATP at the catalytic site of protein kinases.[2] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3][4] Several FDA-approved kinase inhibitors, including Pazopanib and Axitinib, feature the indazole core, validating its clinical significance.[5][6]
This guide focuses on the prospective application of 5-bromo-3-cyclopropyl-1H-indazole , a specific but under-researched derivative. While direct data on this exact molecule is not publicly available, its structural features—a C5-bromo substituent and a C3-cyclopropyl group—provide a strong rationale for its investigation as a potential kinase inhibitor.
-
The C5-Bromo Group: Halogenation at this position serves two primary functions. First, it can form halogen bonds with the target protein, potentially enhancing binding affinity. More importantly, it acts as a versatile synthetic handle for medicinal chemists. It is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties into the solvent-exposed region of the kinase ATP-binding pocket.[2][7]
-
The C3-Cyclopropyl Group: Substituents at the C3 position are crucial for modulating a compound's potency and selectivity.[5] The small, rigid, and lipophilic nature of the cyclopropyl group can provide favorable hydrophobic interactions within the ATP-binding site and help orient the indazole core for optimal engagement with the kinase hinge region.
Therefore, this compound represents a logical starting point for a fragment-based or lead discovery campaign aimed at developing novel kinase inhibitors. This document provides the foundational protocols a researcher would employ to systematically evaluate its potential as an anti-cancer agent.
Section 2: Potential Molecular Targets and Signaling Pathways
Based on the activities of structurally related indazole derivatives, a primary hypothesis is that this compound will target oncogenic protein kinases. Key kinase families frequently inhibited by indazoles include:
-
VEGFRs (Vascular Endothelial Growth Factor Receptors): Crucial for tumor angiogenesis.
-
Akt (Protein Kinase B): A central node in the PI3K/Akt/mTOR pathway that governs cell survival, growth, and proliferation.[8]
-
CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle.
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often mutated or overexpressed in solid tumors.[5]
The diagram below illustrates a simplified signaling pathway where an indazole-based inhibitor could intervene.
Caption: Potential intervention points for an indazole-based kinase inhibitor.
Section 3: Experimental Protocols for Compound Evaluation
The following protocols provide a roadmap for characterizing the anti-cancer properties of a novel compound like this compound.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of a purified target kinase (e.g., Akt1, VEGFR2). The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the level of inhibition.
Materials:
-
This compound (Test Compound)
-
Purified recombinant kinase (e.g., Akt1)
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 1 µL of the diluted test compound or DMSO (for positive and negative controls).
-
Add 2 µL of a 2.5X kinase/substrate mixture prepared in kinase reaction buffer.
-
To initiate the reaction, add 2 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.
-
Causality Insight: Keeping the reaction volume low conserves precious recombinant enzyme. The use of a positive control (e.g., a known inhibitor) and a negative control (DMSO only) is critical for data normalization and validation.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)
Objective: To measure the effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[9]
Materials:
-
Human cancer cell line (e.g., K562, a leukemia line)[10]
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound and a positive control (e.g., 5-Fluorouracil)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well cell culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Trustworthiness Insight: Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. This direct link between metabolic activity and signal generation ensures the assay reflects cell viability.
-
-
Incubation: Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement Analysis
Objective: To determine if the compound inhibits the phosphorylation of a downstream effector of the target kinase within the cell, confirming its mechanism of action. For an Akt inhibitor, one would probe for changes in phosphorylated GSK3β or FOXO proteins.
Materials:
-
Cancer cell line
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20 µ g/lane ), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescent imaging system.
-
Analysis: Strip the membrane and re-probe for total-Akt and a loading control (e.g., GAPDH) to ensure observed changes are due to phosphorylation inhibition, not changes in total protein levels.
Section 4: Data Presentation
Quantitative data from the above protocols should be summarized for clear interpretation and comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| This compound | Akt1 | [Data] |
| This compound | VEGFR2 | [Data] |
| This compound | EGFR | [Data] |
| Staurosporine (Control) | Akt1 | 15 |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Compound | Cell Line | GI₅₀ (µM) |
|---|---|---|
| This compound | K562 (Leukemia) | [Data] |
| This compound | A549 (Lung) | [Data] |
| This compound | MCF7 (Breast) | [Data] |
| 5-Fluorouracil (Control) | K562 (Leukemia) | 8.5 |
Section 5: Conclusion
While This compound is not yet a characterized agent in cancer research, its structure is highly rational for the development of novel kinase inhibitors. The indazole core provides a proven scaffold for ATP-competitive inhibition, while the bromo and cyclopropyl substituents offer key features for synthetic elaboration and target binding. The protocols detailed in this guide provide a comprehensive and validated framework for any researcher aiming to investigate this, or structurally related molecules, as potential anti-cancer therapeutics. A systematic evaluation encompassing biochemical assays, cell-based viability studies, and mechanistic pathway analysis is essential to unlock the therapeutic potential of this promising chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing Novel Kinase Inhibitors: A Comprehensive Protocol for Assaying Derivatives of 5-Bromo-3-cyclopropyl-1H-indazole
An Application Guide
Abstract
Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of therapeutic targets in drug discovery, particularly in oncology.[1] The indazole core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to form key interactions with the ATP-binding site of various kinases.[2][3] Derivatives of scaffolds like 5-bromo-3-cyclopropyl-1H-indazole are frequently synthesized to explore their potential as selective and potent kinase inhibitors.[4][] This guide provides an in-depth technical overview and detailed protocols for the in vitro characterization of these novel indazole derivatives. We move beyond simple step-by-step instructions to explain the rationale behind experimental choices, ensuring robust and reproducible data generation. This document covers three major assay formats: luminescence-based ATP depletion, fluorescence polarization, and the classic radiometric "gold standard," providing researchers with the necessary tools to determine inhibitor potency (IC50), assess selectivity, and troubleshoot common experimental hurdles.
The Indazole Scaffold: A Foundation for Kinase Inhibition
The pursuit of novel kinase inhibitors is a cornerstone of modern drug development.[2] Within this field, certain chemical structures, known as privileged scaffolds, appear repeatedly in successful drug candidates due to their favorable binding properties. The indazole ring system is one such scaffold, prized for its structural resemblance to the purine core of ATP. This mimicry allows indazole derivatives to effectively compete with endogenous ATP for binding within the kinase active site.
Specifically, the indazole core can act as a bioisostere for indole, but with an additional nitrogen atom that can serve as a hydrogen bond acceptor, potentially enhancing affinity for the target protein. Molecular docking studies of various indazole-based inhibitors reveal that the indazole core frequently forms strong hydrogen bond interactions with the "hinge region" residues of the kinase, a critical anchoring point for ATP.[2][6] The substitutions on the indazole ring, such as the 5-bromo and 3-cyclopropyl groups, and further derivatization, are crucial for modulating potency, selectivity, and pharmacokinetic properties.
Principles and Selection of Kinase Assay Formats
The fundamental principle of a kinase activity assay is to measure the enzymatic transfer of the terminal (gamma) phosphate from ATP to a specific substrate (peptide, protein, or lipid).[7] The inhibitory potential of a compound, such as a derivative of this compound, is quantified by its ability to reduce this phosphotransferase activity. The choice of assay format is a critical decision driven by factors like the specific kinase, required throughput, sensitivity, cost, and potential for compound interference.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures ADP produced, which is converted to ATP and then light. Signal is directly proportional to kinase activity.[8][9] | High sensitivity, broad dynamic range, resistant to compound interference.[1] | Multi-step reagent addition. |
| Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction. Signal is inversely proportional to kinase activity.[10] | Simple "add-and-read" format, high-throughput friendly.[11] | Susceptible to interference from compounds that interact with luciferase.[12] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescent tracer that competes with the phosphorylated substrate for an antibody.[13][14] | Homogeneous (no-wash) format, rapid, suitable for HTS.[15] | Requires specific antibodies and fluorescent tracers; can be limited by the size change of molecules.[16] |
| Radiometric ([γ-³²P]-ATP) | Directly measures the incorporation of a radiolabeled phosphate ([³²P]) from ATP into the substrate.[17][18] | Considered the "gold standard"; highly sensitive, direct measurement, less prone to false positives from compound interference.[19] | Requires handling of radioactive materials, waste disposal issues, lower throughput.[7] |
| Table 1: Comparison of common in vitro kinase assay formats. |
Detailed Experimental Protocols
This section provides step-by-step protocols for quantifying the inhibitory activity of novel this compound derivatives. For the purpose of these protocols, our test article will be referred to as "Compound IND-1 ".
Protocol 1: Luminescence-Based Assay (ADP-Glo™)
This protocol is ideal for determining IC50 values due to its high sensitivity and robustness. It measures the amount of ADP produced, which directly correlates with kinase activity.[8][9]
A. Materials:
-
Kinase of interest (e.g., FGFR1, PLK4)
-
Kinase substrate peptide
-
Compound IND-1 (10 mM stock in 100% DMSO)
-
Staurosporine (positive control inhibitor, 1 mM stock in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP (use a concentration at or near the Km of the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
B. Method:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of Compound IND-1 in 100% DMSO. Your highest concentration might be 1 mM, leading down to the nanomolar range. Also prepare a DMSO-only control (vehicle) and a positive control inhibitor (Staurosporine).[1]
-
Plate Setup: Using an acoustic dispenser or manual pipettes, transfer a small volume (e.g., 25-50 nL) of the serially diluted compounds and controls to the wells of a 384-well plate.
-
Kinase Addition: Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final reaction volume is 5 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. Note: The optimal time should be determined empirically to ensure the reaction is in the linear range.[20]
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously provides luciferase/luciferin to generate a luminescent signal.
-
Signal Generation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader. The signal is directly proportional to kinase activity.
Protocol 2: Fluorescence Polarization (FP) Competitive Assay
This protocol is excellent for high-throughput screening (HTS) and measures the displacement of a fluorescently labeled phosphopeptide (tracer) from a phosphospecific antibody.[14] High kinase activity leads to more unlabeled phosphopeptide, which displaces the tracer from the antibody, resulting in a low polarization signal.
A. Materials:
-
Kinase, substrate, Compound IND-1, and assay buffer as in Protocol 1.
-
Fluorescently labeled phosphopeptide tracer.
-
Phosphospecific antibody.
-
Stop solution (e.g., EDTA).
-
Black, low-volume 384-well plates.
-
Plate reader with FP capabilities (excitation and emission filters for the chosen fluorophore, e.g., FITC).
B. Method:
-
Compound Plating: Prepare and plate serial dilutions of Compound IND-1 as described in Protocol 1 (steps 1-2).
-
Kinase Reaction:
-
Prepare a master mix of kinase and substrate in kinase assay buffer.
-
Add the kinase/substrate mix to the wells.
-
Prepare an ATP solution and add it to the wells to initiate the reaction.
-
Incubate at 30°C for 60-90 minutes.
-
-
Reaction Termination: Add stop solution (e.g., 5 µL of 50 mM EDTA) to all wells to chelate Mg²⁺ and stop the kinase reaction.
-
Detection: Add a premixed solution of the phosphospecific antibody and the fluorescent tracer to all wells.
-
Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light, to allow the antibody-peptide binding to reach equilibrium.
-
Data Acquisition: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
Protocol 3: Radiometric [γ-³²P]-ATP Filter Binding Assay
This classic method provides a direct and highly sensitive measure of phosphate incorporation. It is often used to validate hits from HTS campaigns and is less susceptible to compound interference like autofluorescence.[17][21]
A. Materials:
-
Kinase, substrate, Compound IND-1, and assay buffer as in Protocol 1.
-
[γ-³²P]-ATP (radioactive).
-
"Cold" (unlabeled) ATP.
-
Phosphoric Acid (e.g., 75 mM) for wash steps.
-
P81 phosphocellulose filter paper/plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Note: All work with ³²P must be performed in designated areas with appropriate safety shielding and waste disposal procedures.
B. Method:
-
Compound Plating: Plate serial dilutions of Compound IND-1 into microcentrifuge tubes or a 96-well plate.
-
Kinase/Substrate Addition: Add the kinase and substrate to each tube/well. Pre-incubate for 10 minutes at room temperature.[17]
-
Reaction Initiation: Prepare an ATP mix containing both cold ATP and a spike of [γ-³²P]-ATP. Add this mix to each reaction to start.[17]
-
Kinase Reaction: Incubate at 30°C for 20-30 minutes. The reaction time is typically shorter to minimize radioactive exposure and ensure linearity.
-
Spotting: Stop the reaction by spotting a portion of the reaction volume (e.g., 15 µL) onto the P81 phosphocellulose paper. The phosphorylated substrate will bind to the negatively charged paper.[19]
-
Washing: Wash the P81 paper extensively (e.g., 3-4 times for 5 minutes each) in a bath of phosphoric acid to remove all unbound [γ-³²P]-ATP.[19]
-
Drying: Dry the paper completely (e.g., with an acetone wash followed by air drying or using a heat lamp).
-
Counting: Place the dried filter spots into vials with scintillation fluid and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis and IC50 Determination
Regardless of the assay format, the final data analysis follows a consistent workflow to determine the half-maximal inhibitory concentration (IC50).
-
Normalization:
-
The "high" signal (0% inhibition, 100% activity) is defined by the vehicle-only (DMSO) control wells.
-
The "low" signal (100% inhibition, 0% activity) is defined by a positive control inhibitor (like Staurosporine) or a no-enzyme control.
-
Calculate the percent inhibition for each concentration of Compound IND-1: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
-
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC50 Calculation: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[22]
Important Consideration: The IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.[20] An IC50 value determined at a low ATP concentration (e.g., at the Km) will be lower than one determined at a high, saturating ATP concentration. For this reason, it is critical to report the ATP concentration used when presenting IC50 data to ensure comparability.[23][24] For a more absolute measure of affinity, the inhibitor constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation, but this requires knowledge of the inhibition mechanism and the Km of ATP.[25]
| Kinase Target | Compound IND-1 IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Target) | 12 | 5 |
| Kinase B | 350 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 85 | 2 |
| Table 2: Example of selectivity profiling data for a hypothetical Compound IND-1. Data is presented as IC50 values determined using the ADP-Glo™ assay at an ATP concentration equal to the Km for each kinase. |
Essential Controls and Troubleshooting
Robust data depends on the inclusion of proper controls.[12] Failure to include these can make it impossible to interpret ambiguous results.
| Control | Purpose | Expected Result | Troubleshooting Application |
| No Inhibitor (Vehicle) | Defines 100% kinase activity (high signal). | Maximum signal (for ADP-Glo) or minimum signal (for Kinase-Glo). | Establishes the top of the assay window. |
| Positive Control Inhibitor | Validates assay performance and defines 0% activity (low signal). | Signal at or near background. | Confirms the assay can detect inhibition. |
| No Enzyme | Identifies background signal and compound interference with detection reagents.[12] | Signal should be at background. An increase with compound concentration indicates interference. | Crucial for identifying false positives. |
| No Substrate | Measures kinase autophosphorylation. | Signal should be significantly lower than the positive control. | Helps understand sources of background signal. |
| Table 3: Essential controls for a robust kinase assay. |
Common issues like high background signal can arise from contaminated reagents, compound aggregation, or interference with detection chemistry.[20][26] Including a detergent like 0.01% Triton X-100 can help mitigate issues with compound aggregation.[12] If a compound is suspected of interfering with a luminescence-based readout, it should be tested in the "No Enzyme" control wells across its full concentration range.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. calpaclab.com [calpaclab.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Kinase Enzyme System Protocol [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 12. benchchem.com [benchchem.com]
- 13. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 14. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 15. labcluster.com [labcluster.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Application Note: Design and Parallel Synthesis of a Diversified Chemical Library from 5-Bromo-3-cyclopropyl-1H-indazole for Drug Discovery
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and electronic properties make it an attractive core for the development of novel therapeutic agents across a range of disease areas, including oncology, inflammation, and infectious diseases.[1][3] The 5-bromo-3-cyclopropyl-1H-indazole building block, in particular, offers two strategic vectors for chemical diversification: the bromine atom at the C5-position and the reactive nitrogen at the N1-position of the indazole ring. This application note provides a comprehensive guide for the design and parallel synthesis of a chemical library based on this versatile scaffold, aimed at accelerating hit identification and lead optimization in drug discovery programs.[4]
This document outlines a robust and efficient synthetic strategy employing palladium-catalyzed cross-coupling reactions and regioselective N-alkylation. Detailed, step-by-step protocols are provided, along with insights into reaction optimization and characterization of the resulting compound library.
Library Design and Synthetic Strategy
The core principle behind the library design is to maximize structural diversity by introducing a wide array of substituents at two key positions of the this compound core. This approach allows for a systematic exploration of the chemical space around the indazole scaffold.
Diversification Points:
-
R1 (C5-Position): The bromine atom serves as a versatile handle for introducing various aryl, heteroaryl, and alkyl groups via well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6] This allows for the modulation of steric and electronic properties, which can significantly impact biological activity.
-
R2 (N1-Position): The indazole N-H bond can be selectively alkylated or arylated to introduce a second layer of diversity. The regioselectivity of this transformation is crucial and can be controlled by the choice of reaction conditions.[7][8][9]
The overall synthetic strategy is depicted in the workflow diagram below. The library synthesis is designed to be amenable to parallel synthesis formats, enabling the rapid generation of a large number of discrete compounds.[4][10]
Caption: Overall workflow for the parallel synthesis of the diversified indazole library.
Experimental Protocols
The following protocols are provided as a general guide and can be adapted for parallel synthesis platforms. All reactions should be performed in an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Part 1: Regioselective N-Alkylation of this compound (R2 Diversification)
The regioselectivity of N-alkylation of indazoles is highly dependent on the reaction conditions.[7][8] For achieving high N-1 regioselectivity, the use of sodium hydride (NaH) in tetrahydrofuran (THF) is a reliable method.[8][9]
Protocol 1: N-1 Alkylation
-
Preparation: In a reaction vessel, suspend this compound (1.0 equiv.) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (R2-X, 1.1 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-1 alkylated product.
| Reagent/Solvent | Role | Rationale |
| Sodium Hydride (NaH) | Base | A strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H, favoring the thermodynamic N-1 anion.[8] |
| Tetrahydrofuran (THF) | Solvent | A polar aprotic solvent that effectively solvates the sodium cation, promoting the formation of the desired N-1 alkylated product.[8] |
| Alkyl Halide (R2-X) | Electrophile | Introduces the R2 diversity element. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (R1 Diversification)
The N-substituted this compound intermediates are versatile substrates for various palladium-catalyzed cross-coupling reactions.[5]
Protocol 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the indazole core and a wide range of aryl and heteroaryl boronic acids.[11][12]
-
Preparation: In a microwave vial or reaction tube, combine the N-substituted this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).[13][14]
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]
Protocol 3: Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further derivatization.[15][16]
-
Preparation: To a reaction vessel, add the N-substituted this compound (1.0 equiv.), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04 equiv.).[17]
-
Reagents: Add a suitable base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent, and the terminal alkyne (1.2 equiv.).
-
Solvent: If necessary, a co-solvent like THF or DMF can be used.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer and concentrate. Purify by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.[18][19][20]
-
Preparation: In a glovebox or under an inert atmosphere, combine the N-substituted this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst, and a suitable ligand (e.g., XPhos or RuPhos).
-
Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
| Reaction | R1 Substituent | Key Reagents |
| Suzuki-Miyaura | Aryl, Heteroaryl | Boronic Acid/Ester, Pd Catalyst, Base |
| Sonogashira | Alkynyl | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Amine Base |
| Buchwald-Hartwig | Amino | Primary/Secondary Amine, Pd Catalyst, Ligand, Strong Base |
Library Characterization and Quality Control
To ensure the integrity of the synthesized library, each compound should be characterized using standard analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the target compound and to assess its purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the synthesized compounds. For a representative subset of the library, ¹³C NMR and 2D NMR experiments can be performed for full structural elucidation.
A purity threshold of >90% as determined by LC-MS is recommended for compounds intended for biological screening.
Conclusion
The synthetic strategy and protocols detailed in this application note provide a robust framework for the efficient construction of a diverse chemical library based on the this compound scaffold. The amenability of these methods to parallel synthesis allows for the rapid generation of a multitude of analogs for hit discovery and structure-activity relationship (SAR) studies. The resulting library of novel indazole derivatives holds significant potential for the discovery of new therapeutic agents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.uniroma1.it [elearning.uniroma1.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-bromo-3-cyclopropyl-1H-indazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with 5-bromo-3-cyclopropyl-1H-indazole, a valuable building block in contemporary drug discovery. The unique electronic and structural properties of N-heterocyclic substrates like this indazole derivative can present distinct challenges compared to simpler aryl halides.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize reaction yields, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield with this compound is consistently low or the reaction fails to initiate. What are the primary factors to investigate?
Low or no conversion is a frequent issue that often points to suboptimal catalyst selection, inefficient activation, or catalyst inhibition. The indazole moiety itself can be a confounding factor.
Core Issues & Causality:
-
Catalyst Inhibition: The lone pair of electrons on the unprotected N-1 nitrogen of the indazole ring can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying a vacant site needed for the catalytic cycle, effectively poisoning it.[1]
-
Inadequate Catalyst Activity: Standard, general-purpose catalysts like Pd(PPh₃)₄ may lack the required activity for this specific N-heterocyclic substrate. The oxidative addition step, while typically favorable for aryl bromides, can be sluggish if the catalyst system is not sufficiently electron-rich and sterically accessible.[2][3]
-
Poor Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This process, often relying on phosphine ligands or homocoupling of the boronic acid, can be inefficient and lead to an induction period or complete reaction failure.[4][5]
Troubleshooting Protocol:
-
Switch to a Modern Catalyst System: For N-heterocyclic substrates, Buchwald-type precatalysts are often superior. These are Pd(II) complexes designed for clean, efficient generation of the active Pd(0) catalyst.[4] Start with a G3 (third-generation) or G4 Buchwald precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.
-
Verify Reagent Quality: Ensure all reagents, particularly the boronic acid and base, are pure and dry. The solvent must be rigorously degassed to remove oxygen, which can oxidize and deactivate both the phosphine ligand and the Pd(0) catalyst.[2][4]
-
Optimize Temperature: While many Suzuki couplings run at elevated temperatures (80-110 °C), highly active modern catalysts can facilitate reactions at lower temperatures.[3] If you observe catalyst decomposition (formation of palladium black), consider reducing the temperature. Conversely, if the reaction is clean but slow, a moderate increase in temperature may be beneficial.
Q2: I'm observing a significant amount of a byproduct with a mass corresponding to the debrominated starting material (3-cyclopropyl-1H-indazole). How can I prevent this?
Debromination, or hydrodehalogenation, is a common and troublesome side reaction where the bromine atom is replaced by a hydrogen.[6] This consumes your starting material and complicates purification.
Mechanism of Debromination: This side reaction typically occurs after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Ar-Pd(II)-Br complex can react with a hydride source in the mixture, followed by reductive elimination of the Ar-H product.[4][6]
Primary Causes & Mitigation Strategies:
-
Base & Solvent Choice: Strong bases, particularly hydroxides or alkoxides in protic solvents like water or alcohols, can generate hydride donors that facilitate debromination.[4][6]
-
Solution: Switch to an anhydrous, weaker base like K₃PO₄ or Cs₂CO₃. If a mixed solvent system is required (e.g., dioxane/water), minimize the water content or use rigorously degassed water.
-
-
Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination pathway.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). These ligands tend to accelerate the reductive elimination step of the desired product, minimizing the lifetime of the intermediate susceptible to debromination.
-
-
N-H Acidity: The acidic proton on the indazole N-1 can sometimes participate in side reactions.
-
Solution: While often undesirable due to extra synthetic steps, protecting the indazole nitrogen with a group like BOC (tert-butyloxycarbonyl) can prevent catalyst inhibition and may alter the electronic properties to suppress debromination.[7] However, many modern catalyst systems are designed to work with unprotected N-heterocycles.[1][8]
-
Q3: My desired product is formed, but it's contaminated with a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is another prevalent side reaction that reduces yield and complicates purification.
Causality:
-
Presence of Oxygen: The most common cause is the presence of adventitious oxygen in the reaction mixture. Oxygen can facilitate the palladium-catalyzed homocoupling pathway.[4]
-
Pd(II) Precatalyst Reduction: When using a Pd(II) source like Pd(OAc)₂, two molecules of the boronic acid can be consumed to reduce Pd(II) to the active Pd(0) state, producing one molecule of homocoupled byproduct in the process.[5]
-
Slow Transmetalation: If the transmetalation step of the main Suzuki cycle is slow, the competing homocoupling pathway can become more significant.
Optimization Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through it for an extended period (e.g., 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.[9]
-
Use a Precatalyst: Employ a modern Pd(0) source or a precatalyst that does not rely on the boronic acid for reduction, such as a Buchwald precatalyst. This avoids the initial stoichiometric homocoupling.[4]
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.5 equivalents), but avoid a large excess, which can favor side reactions.
-
Consider a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol boronic ester (Bpin), can protect it from premature decomposition and side reactions like protodeboronation and homocoupling.[3]
Recommended Starting Conditions & Optimization Workflow
For researchers beginning their optimization, the following table provides a robust starting point and a logical screening sequence for the Suzuki coupling of this compound.
| Parameter | Recommended Starting Point | Optimization Strategy & Rationale |
| Aryl Halide | This compound (1.0 eq) | N/A - Substrate is fixed. |
| Boronic Acid/Ester | Arylboronic Acid (1.5 eq) | If protodeboronation is an issue, switch to the corresponding pinacol ester (Bpin). |
| Palladium Precatalyst | XPhos Pd G3 (1-2 mol%) | Buchwald precatalysts are highly active for N-heterocycles.[1] If yield is low, screen other ligand/precatalyst combinations (e.g., SPhos, RuPhos). |
| Base | K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq) | These inorganic bases are effective and less likely to cause debromination than strong organic bases or hydroxides.[1] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 ratio) | A polar aprotic solvent is standard. The small amount of water aids in dissolving the base and facilitating transmetalation.[1] Toluene or THF can also be effective.[9] |
| Temperature | 80-100 °C | A good starting range. Monitor for catalyst decomposition (blackening). If the catalyst is stable, a higher temperature may increase the rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Critical. Rigorously exclude oxygen to prevent catalyst deactivation and boronic acid homocoupling.[2] |
Experimental Workflow & Diagrams
Standard Experimental Protocol
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure for purification.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle, which forms the basis for understanding and troubleshooting the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
When encountering poor results, this logical workflow can help diagnose the issue systematically.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
troubleshooting N-alkylation regioselectivity of 5-bromo-3-cyclopropyl-1H-indazole
Welcome to the technical support guide for the N-alkylation of 5-bromo-3-cyclopropyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile scaffold. Here, we address the critical challenge of controlling regioselectivity during N-alkylation, providing in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions.
Understanding the Core Challenge: N1 vs. N2 Regioselectivity
The direct alkylation of 1H-indazoles, including this compound, frequently yields a mixture of N1 and N2 substituted regioisomers.[1][2][3] This occurs because deprotonation of the indazole N-H proton generates an ambident indazolide anion, with nucleophilic character at both nitrogen atoms.[1] The final ratio of these isomers is not arbitrary; it is a direct consequence of a delicate balance between multiple factors, including thermodynamics, kinetics, steric hindrance, and electronic effects.[2][3][4]
The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][4][5][6] Consequently, reaction conditions that allow for equilibration will often favor the formation of the N1-alkylated product.[2][4][5] Conversely, kinetically controlled conditions may favor the N2 isomer.[2][7] For your specific substrate, the 3-cyclopropyl group, being sterically bulky and electron-donating, will play a significant role in directing the outcome of the alkylation.
Frequently Asked Questions (FAQs)
Q1: I performed an alkylation with potassium carbonate in DMF and got a roughly 1:1 mixture of N1 and N2 isomers. Is this expected?
A: Yes, this result is highly expected. The combination of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is well-documented to produce mixtures of N1 and N2 isomers.[1][2][8] These conditions lead to a "solvent-separated ion pair," where the cation (K⁺) is loosely associated with the indazolide anion, leaving both nitrogen atoms accessible for nucleophilic attack.[5] For your this compound, neither nitrogen is overwhelmingly favored under these standard conditions, leading to poor regioselectivity.[9][10]
Q2: How can I strongly favor the synthesis of the N1-alkylated isomer of this compound?
A: To achieve high N1 selectivity, you must employ conditions that favor thermodynamic control and exploit steric hindrance around the N2 position. The most reliable and widely cited method is the use of a strong hydride base, specifically sodium hydride (NaH) , in a non-polar aprotic solvent like tetrahydrofuran (THF) .[1][3][4][11][12]
-
Mechanism of Selectivity: This combination forms a "tight ion pair" between the indazolide anion and the sodium cation (Na⁺). It is proposed that the Na⁺ cation coordinates between the N2 nitrogen and the C3-substituent (the cyclopropyl group in your case).[3][13][14] This coordination sterically shields the N2 position, effectively directing the incoming alkylating agent to attack the more accessible N1 position.[3][11] The presence of a C3 substituent, like your cyclopropyl group, is known to enhance this N1-directing effect.[4][12]
Q3: My goal is the N2-alkylated product. What reaction strategies should I explore?
A: Selectively targeting the N2 position requires a different mechanistic approach, often favoring kinetic control or using specialized reagents. Here are two primary strategies:
-
Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol (R-OH), triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often shows a preference for N2-alkylation of indazoles.[2][5] This method has been reported to provide a strong preference for the N2 isomer, sometimes with N1/N2 ratios around 1:2.5.[4][5]
-
Acid-Catalyzed Alkylation: A modern and highly selective method involves the use of a Brønsted acid catalyst, like trifluoromethanesulfonic acid (TfOH), with diazo compounds as the alkylating agents.[15] This metal-free system has been shown to afford N2-alkylated indazoles with excellent regioselectivity (N2/N1 up to 100/0) and functional group tolerance.[15] Another related method uses TfOH or Cu(II)triflate with alkyl 2,2,2-trichloroacetimidates.[16][17]
Q4: How do I confirm the identity of my N1 and N2 isomers?
A: Unambiguous characterization is critical and is best achieved using advanced NMR techniques.[8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assignment.[4][6]
-
For the N1-isomer , you will observe a 3-bond correlation (³J) between the protons of the alkyl group's α-CH₂ and the C7a carbon of the indazole ring.
-
For the N2-isomer , you will observe a 3-bond correlation (³J) between the protons of the alkyl group's α-CH₂ and the C3 carbon of the indazole ring.[4]
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also be used for confirmation. For the N1 isomer, a NOE may be observed between the α-CH₂ protons of the alkyl group and the H-7 proton on the indazole ring. For the N2 isomer, a NOE may be observed with the H-3 proton (if present) or protons of a C3 substituent.[8][18]
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (e.g., old NaH).2. Insufficient reaction temperature or time.3. Poor quality alkylating agent (e.g., hydrolyzed tosylate).4. Steric hindrance from a bulky alkylating agent. | 1. Use a fresh bottle of NaH (60% dispersion in mineral oil) and rinse with anhydrous hexanes before use if necessary.2. For NaH/THF reactions, ensure complete deprotonation (stirring for 30-60 min at RT) before adding the electrophile. Gentle heating (e.g., 50 °C) may be required.[2]3. Verify the purity of your alkylating agent. Consider using a more reactive halide (I > Br > Cl) or a tosylate.4. If using a bulky electrophile, longer reaction times or higher temperatures may be necessary. |
| Obtaining a Mixture of N1/N2 Isomers (When Targeting N1) | 1. Reaction conditions are not sufficiently directing (e.g., using K₂CO₃/DMF).2. Presence of water, which can disrupt the Na⁺ coordination.3. Solvent is too polar (e.g., using DMF instead of THF with NaH). | 1. Switch to the standard N1-selective protocol: Use NaH (1.2 eq.) in anhydrous THF.[1][3][4]2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon).3. THF is critical for creating the tight ion pair necessary for N1 selectivity. Avoid polar aprotic solvents like DMF or DMSO for this purpose.[5] |
| Obtaining a Mixture of N1/N2 Isomers (When Targeting N2) | 1. The chosen method has inherently low selectivity for this substrate.2. Competing reaction pathways under the selected conditions. | 1. If the Mitsunobu reaction gives mixtures, consider the TfOH-catalyzed reaction with a diazo compound or trichloroacetimidate for potentially higher N2 selectivity.[15][16]2. Carefully control reaction temperature. For the Mitsunobu reaction, add reagents at 0 °C before allowing the reaction to warm.[2] |
| Difficulty Separating N1 and N2 Isomers | The isomers have very similar polarity, making silica gel chromatography challenging.[1] | 1. Optimize for Selectivity: The best solution is to improve the reaction's regioselectivity to minimize the formation of the undesired isomer.2. Chromatography Optimization: Use a high-performance flash chromatography system with a long column and a shallow solvent gradient (e.g., slowly increasing ethyl acetate in hexanes).3. Consider an Alternative Strategy: If separation is intractable, explore a multi-step synthetic route that builds the N-alkylated indazole from a different precursor, avoiding the direct alkylation step.[5][6] |
Key Experimental Protocols
Protocol 1: High-Selectivity N1-Alkylation
This protocol is optimized for achieving high N1-regioselectivity using the well-established NaH/THF system.[1][4][13]
Workflow Diagram:
Caption: Workflow for selective N1-alkylation of indazoles.
Step-by-Step Methodology:
-
Preparation: Add this compound (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in small portions.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. Formation of the sodium salt may be observed as a suspension.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until completion, as monitored by TLC or LC-MS.
-
Quenching: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[1][13]
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[1][13]
Protocol 2: N2-Selective Mitsunobu Reaction
This protocol provides a method to favor the N2 isomer, although mixtures may still occur depending on the substrate and alcohol.[2]
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under an inert atmosphere, dissolve the this compound (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over several minutes. A color change and/or precipitate may be observed.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir overnight, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can be removed during purification.
-
Purification: Purify the crude residue directly by flash column chromatography. Careful chromatography is often required to separate the N1 and N2 isomers.
Factors Influencing Regioselectivity: A Summary
The choice of reaction conditions is the primary tool for controlling the N1/N2 product ratio. The following diagram and table summarize the key variables.
Decision-Making Diagram:
Caption: Key factors governing N1 vs. N2 regioselectivity.
| Parameter | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Condition Leading to Mixtures |
| Base | Strong, non-coordinating (e.g., NaH)[1][3][4] | Not the primary driver; method-dependent | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[1][2] |
| Solvent | Non-polar aprotic (e.g., THF, Dioxane)[1][4] | Method-dependent (e.g., THF for Mitsunobu, DCM for TfOH)[2][15] | Polar aprotic (e.g., DMF, DMSO)[2][9] |
| Control | Thermodynamic[2][3][4] | Kinetic[2][7] | Mixed / Poor Control |
| Cation Effect | Small cation forms tight ion pair (Na⁺)[1][3] | Less dependent on cation | Larger cation forms loose ion pair (K⁺, Cs⁺) |
| Substituent Effect | C3-substituent (cyclopropyl) sterically directs to N1 with NaH[3][4] | C7-substituent (if present) can sterically block N1[1][4][12] | Minimal directing effect under these conditions |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ucc.ie [research.ucc.ie]
- 13. benchchem.com [benchchem.com]
- 14. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-3-cyclopropyl-1H-indazole Derivatives
Introduction
Welcome to the technical support center for the purification of 5-bromo-3-cyclopropyl-1H-indazole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important class of heterocyclic compounds. Indazole derivatives are crucial scaffolds in modern drug discovery, and achieving high purity is paramount for reliable downstream biological assays and clinical development.[1][2]
This document provides practical, field-proven advice in a question-and-answer format, addressing common challenges encountered during the purification of these specific molecules. We will delve into troubleshooting common issues, provide step-by-step protocols for key techniques, and explain the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Impurities are typically byproducts of the synthetic route. For indazole syntheses, especially those involving bromination and cyclization, you should be vigilant for several classes of impurities[3][4]:
-
Regioisomers: Depending on the synthetic strategy, bromination or functionalization can sometimes occur at other positions on the indazole ring (e.g., C7 or C4).[5] These isomers often have very similar polarities to the desired product, making them challenging to separate.
-
Over-brominated Species: The presence of di- or tri-brominated indazoles is a common issue, particularly if the reaction conditions (stoichiometry, temperature) are not tightly controlled.[3][5]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as a non-cyclized precursor or a non-brominated indazole.[3][4]
-
Solvent Adducts & Residual Reagents: Residual high-boiling point solvents (like DMF or DMSO) and leftover reagents from the workup can contaminate the final product.
Q2: My crude product is a dark, oily residue. What is the best initial purification strategy?
A2: An oily or dark-colored crude product often indicates the presence of significant impurities, possibly polymeric byproducts or residual high-boiling solvents. A multi-step approach is recommended:
-
Liquid-Liquid Extraction: First, perform a thorough aqueous workup and extraction (e.g., with ethyl acetate or dichloromethane) to remove inorganic salts and water-soluble impurities.
-
Trituration/Slurry: Before attempting chromatography, try triturating the oil with a non-polar solvent in which your product is poorly soluble but impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture). This can often precipitate the desired product as a solid, significantly cleaning it up and making subsequent purification easier.
-
Silica Gel Plug: If the material remains oily, dissolving it in a minimal amount of dichloromethane and passing it through a short plug of silica gel, eluting with a slightly more polar solvent system, can remove baseline impurities and color before a full chromatographic separation.
Q3: How stable are this compound derivatives during purification?
A3: While the indazole core is generally robust, certain conditions should be avoided. Bromo-indazoles can be sensitive to:
-
Strong Bases: Prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to nucleophilic substitution or degradation.
-
Light and Air: Like many complex organic molecules, long-term storage should be under an inert atmosphere (nitrogen or argon) and protected from light to prevent oxidative degradation.[4]
-
Acidic Conditions: While generally stable, some N-protected indazoles may be labile to strong acidic conditions. Standard silica gel chromatography (which is slightly acidic) is typically well-tolerated.
Troubleshooting Guide: Common Purification Issues
Issue 1: Co-elution of Impurities during Column Chromatography
Symptom: TLC analysis of fractions from column chromatography shows one or more impurities with an Rf value very close to the product. The final combined product has a purity of <95% by HPLC or NMR.[5]
Causality: This issue arises when the polarity of the product and an impurity (often a regioisomer) are nearly identical in the chosen solvent system.[3] The stationary phase (silica gel) is unable to sufficiently resolve the two compounds.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: Decrease the concentration of the polar solvent (e.g., switch from 30% EtOAc/Hexane to 15% EtOAc/Hexane). This will lower the Rf of all compounds and can often increase the separation between them.
-
Change Solvent System: The selectivity of the separation can be altered by changing the nature of the solvents. If a hexane/ethyl acetate system fails, try a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone.
-
Use a Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over the course of the separation, is highly effective at resolving closely eluting spots.[3]
-
-
Change the Stationary Phase:
-
If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For very challenging separations, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be necessary.
-
-
Derivative Formation:
-
In some cases, if the impurity has a reactive handle that the product does not (or vice versa), it can be chemically altered. For example, if an impurity has a free N-H that your product lacks, it can be reacted with an isocyanate or acid chloride to dramatically change its polarity, allowing for easy separation. This is often a last resort.
-
Workflow for Troubleshooting Co-elution
Caption: Decision workflow for resolving co-eluting impurities.
Issue 2: Low or No Recovery from Recrystallization
Symptom: After dissolving the crude product in a hot solvent and allowing it to cool, no crystals form, or only a small amount of solid precipitates. Alternatively, the product "oils out" instead of crystallizing.
Causality: This indicates an improper choice of solvent system or the presence of impurities that are inhibiting crystal lattice formation.
-
Solvent is too good: The product is too soluble, even at low temperatures.
-
Solvent is too poor: The product is not soluble enough, even when hot, to allow for the dissolution needed for recrystallization.
-
"Oiling out": This happens when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
High impurity load: Impurities can disrupt the crystal lattice, preventing nucleation and growth.
Solutions:
-
Systematic Solvent Screening:
-
Test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, ethyl acetate, water) at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.
-
If no single solvent works, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" (anti-solvent) at the boiling point until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.
-
-
Improve Crystallization Conditions:
-
Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then move it to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.
-
-
Pre-Purification: If the crude material is very impure, recrystallization is unlikely to be effective. First, purify the material by column chromatography to >80-90% purity, then use recrystallization as a final polishing step to achieve >99% purity.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general starting point for purifying ~1 gram of a this compound derivative.
1. Preparation of the Slurry (Dry Loading): a. In a round-bottom flask, dissolve ~1 g of the crude product in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane or ethyl acetate). b. Add 2-3 g of silica gel to the solution. c. Concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the compound is loaded onto the column in a concentrated band.
2. Packing the Column: a. Choose a column of appropriate size (e.g., a 40 g silica column for a 1 g sample). b. Add a small layer of sand to the bottom of the column. c. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).[6] d. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles are present. Add a layer of sand on top of the packed silica.
3. Loading and Elution: a. Carefully add the prepared dry-loaded silica with your compound to the top of the column. b. Begin elution with the low-polarity mobile phase. c. Collect fractions and monitor the elution by TLC. d. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
Data Presentation: Solvent System Selection
The choice of solvent system is critical. Below is a table of common systems and their typical effect on the Rf of a target compound like this compound. The goal is to achieve an Rf of ~0.2-0.3 for the product on the initial TLC plate.[6]
| Solvent System (v/v) | Typical Product Rf | Separation from Non-Polar Impurities | Separation from Polar Impurities | Comments |
| 10% EtOAc / Hexanes | 0.15 | Excellent | Poor | Good starting point for resolving non-polar spots. |
| 20% EtOAc / Hexanes | 0.30 | Good | Moderate | Often the ideal polarity for elution of the main product. |
| 30% EtOAc / Hexanes | 0.45 | Moderate | Good | May cause co-elution with less polar impurities. |
| 5% MeOH / DCM | 0.25 | Good | Excellent | A more polar system, useful if product is poorly soluble in EtOAc/Hexanes. |
Protocol 2: Recrystallization
This protocol assumes pre-purified material (>90% purity) is being polished.
1. Solvent Selection: a. Place ~20 mg of the compound in a test tube. Add the chosen solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. b. If it dissolves easily at room temperature, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor. c. An ideal solvent dissolves the compound when boiling but allows it to crash out upon cooling. Isopropanol or acetonitrile are often good starting points for indazole derivatives.
2. Recrystallization Procedure: a. Place 1 g of the compound in an Erlenmeyer flask with a stir bar. b. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point. c. Once dissolved, remove the flask from the heat source and cover it to prevent solvent evaporation. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize precipitation. f. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. g. Dry the crystals under high vacuum.
General Purification Workflow
Caption: A general decision tree for purifying indazole derivatives.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis of 5-bromo-3-cyclopropyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-bromo-3-cyclopropyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights into overcoming common challenges in this multi-step synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Challenge and Importance of the Scaffold
The this compound scaffold is a valuable building block in modern drug discovery. The indazole core is a recognized privileged structure, while the cyclopropyl group at the C3 position often enhances metabolic stability and binding affinity, and the bromine at C5 provides a versatile handle for further functionalization via cross-coupling reactions.
However, the synthesis of this specific target presents several challenges, including controlling regioselectivity, preventing the formation of common indazole-related byproducts, and avoiding undesired side reactions involving the sensitive functional groups. This guide provides a comprehensive framework for identifying and resolving these issues.
Section 1: Frequently Asked Questions (FAQs) - At a Glance
This section provides rapid answers to the most common initial queries. For more detailed explanations, please refer to the Troubleshooting Guide in Section 2.
Q1: What are the most common side products I should expect? A1: The most frequently observed side products include the undesired 2H-indazole isomer, debrominated product (3-cyclopropyl-1H-indazole), dimeric impurities from starting materials, and residual hydrazones from incomplete cyclization.[1] The prevalence of each depends heavily on the specific synthetic route and reaction conditions employed.
Q2: How can I reliably distinguish between the desired 1H- and the undesired 2H-indazole isomers? A2: Spectroscopic methods are definitive. In ¹H NMR, the chemical shift of the proton at the C3 position is a key differentiator; it is generally shifted further downfield in 2H-indazoles compared to their 1H counterparts.[1] For more complex or N-substituted molecules, 2D NMR techniques like HMBC are invaluable. An HMBC correlation between the N-alkyl protons and the C3 carbon confirms an N2-substituted isomer, whereas a correlation to the C7a carbon suggests the N1-isomer.[2]
Q3: My mass spectrometry results show a significant peak corresponding to the loss of bromine. What is causing this? A3: This indicates a dehalogenation side reaction.[3] Aryl bromides can be susceptible to reductive cleavage under certain conditions, particularly during catalytic hydrogenation (e.g., using Pd/C) or in the presence of strong bases and some transition metal catalysts.[4]
Q4: Why is my yield low after the key indazole ring-forming step? A4: Low yields in indazole synthesis often stem from incomplete cyclization or side reactions of the starting materials. For example, methods starting from salicylaldehydes or related ketones can be prone to forming stable hydrazone intermediates and dimeric byproducts, especially at elevated temperatures.[5] Careful control of temperature, reaction time, and choice of catalyst is critical.
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides detailed, cause-and-effect analyses of common problems encountered during the synthesis, complete with actionable solutions and validation protocols.
Problem 1: Formation of the Undesired 2H-Indazole Isomer
The formation of a mixture of 1H and 2H tautomers (or N-alkylated regioisomers in subsequent steps) is a classic challenge in indazole chemistry. The 1H-indazole is typically the thermodynamically more stable tautomer, but reaction conditions can lead to kinetically favored 2H-products or mixtures.[1][6]
-
Root Cause Analysis :
-
Thermodynamic vs. Kinetic Control : In N-alkylation reactions, the choice of base and solvent system dictates the position of the indazolide anion equilibrium, which in turn affects the site of electrophilic attack. Systems that favor the N1 anion will lead to the 1H-product.
-
Steric and Electronic Effects : Substituents on the indazole ring can influence regioselectivity. Electron-withdrawing groups at certain positions can favor the formation of the 2H-isomer.[7][8]
-
-
Actionable Solutions & Optimization :
-
Strategic Choice of Base and Solvent : For reactions involving deprotonation of the indazole N-H, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N1-substituted (1H) product.[1][7] In contrast, conditions like Mitsunobu reactions often favor the N2-isomer.[2][9]
-
Temperature Control : Running reactions at lower temperatures can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which may lead to the desired isomer.
-
-
Protocol for Validation :
-
Technique : Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy.
-
Procedure : Acquire a standard HMBC spectrum of your purified, N-substituted product.
-
Expected Outcome :
-
1H-Isomer : A clear correlation will be observed between the protons on the alpha-carbon of the N-substituent and the C7a carbon of the indazole ring.
-
2H-Isomer : A clear correlation will be observed between the protons on the alpha-carbon of the N-substituent and the C3 carbon of the indazole ring.[2]
-
-
| Condition | Typical Major Isomer | Rationale | Reference |
| NaH in THF | 1H-Indazole | Favors thermodynamic N1-anion formation. | [7],[8] |
| Cs₂CO₃ in DMF | Mixture, often favors 1H | Common but can give mixtures; outcome is substrate-dependent. | [9] |
| Mitsunobu (PPh₃, DIAD) | 2H-Indazole | Tends to favor the kinetic N2-product. | [2],[9] |
Problem 2: Unwanted Dehalogenation at the C5 Position
The C-Br bond is relatively robust, but it is not inert. Its cleavage results in the formation of 3-cyclopropyl-1H-indazole, a significant and often difficult-to-separate impurity.
-
Root Cause Analysis :
-
Reductive Conditions : The most common cause is exposure to catalytic hydrogenation conditions (e.g., H₂, Pd/C), which are highly effective for reductive dehalogenation of aryl halides.[4]
-
Strongly Basic/Nucleophilic Conditions : Certain strong bases or organometallic reagents used in subsequent steps can potentially mediate dehalogenation, sometimes via radical pathways.
-
Photochemical Instability : Aryl halides can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond.
-
-
Actionable Solutions & Optimization :
-
Avoid Catalytic Hydrogenation : If a reduction is required elsewhere in the molecule, consider alternative methods that are less aggressive towards aryl halides, such as transfer hydrogenation with a suitable donor or chemical reductants like sodium borohydride if the functional group is compatible.
-
Inert Atmosphere : Conduct reactions under an inert atmosphere (Nitrogen or Argon) and protect from light, especially if trace metals or radical initiators may be present.
-
Screening Bases : If dehalogenation is observed during a base-mediated step, screen milder inorganic bases (e.g., K₂CO₃, NaHCO₃) in place of stronger ones (e.g., NaH, t-BuOK) if the reaction allows.
-
Problem 3: Side Reactions During C3-Cyclopropyl Group Introduction
Assuming the cyclopropyl group is introduced via a metal-catalyzed reaction involving a diazo compound and an alkene precursor, or a related carbene/carbenoid strategy, several side reactions can diminish the yield.
-
Root Cause Analysis :
-
Carbene Dimerization : The highly reactive carbene intermediate can react with itself to form dimeric olefin byproducts.
-
C-H Insertion : Instead of adding across a double bond, the carbene may insert into nearby C-H bonds, leading to a range of constitutional isomers.[10]
-
Solvent Reactivity : The carbene can react with the solvent if the solvent has reactive sites.
-
-
Actionable Solutions & Optimization :
-
Slow Addition : The diazo compound should always be added slowly (e.g., via syringe pump) to the reaction mixture containing the catalyst and substrate. This keeps the instantaneous concentration of the reactive carbene low, minimizing self-reaction.
-
Catalyst Choice : Rhodium(II) and Copper(I) complexes are common catalysts for cyclopropanation.[10] The choice of ligands on the metal can tune reactivity and selectivity. For example, bulkier ligands can suppress side reactions.
-
Temperature Control : These reactions are often performed at or below room temperature to moderate the reactivity of the carbene intermediate.
-
Section 3: Visualizing Reaction & Troubleshooting Pathways
Diagram 1: Proposed Synthetic Pathway
This diagram illustrates a common and effective workflow for synthesizing the target molecule, starting from a commercially available precursor.
Caption: A plausible synthetic workflow for this compound.
Diagram 2: Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues based on analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
challenges in the scale-up synthesis of 5-bromo-3-cyclopropyl-1H-indazole
Welcome to the technical support center for the synthesis of 5-bromo-3-cyclopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up synthesis of this important heterocyclic compound.
Introduction
This compound is a key building block in the synthesis of various pharmacologically active molecules. The scale-up of its synthesis, however, can present several challenges that may impact yield, purity, and process safety. This guide provides practical, experience-based solutions to these challenges, grounded in established chemical principles.
Recommended Synthetic Pathway
A common and scalable route to this compound involves the condensation of a 2-halophenyl cyclopropyl ketone with hydrazine hydrate. This method is generally robust, but careful control of reaction parameters is crucial for a successful scale-up.
preventing debromination of 5-bromo-3-cyclopropyl-1H-indazole
Welcome to the technical support center for 5-bromo-3-cyclopropyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. We will address one of the most common challenges encountered when working with this and similar heteroaromatic bromides: unwanted debromination during subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions.
This resource provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you maximize your reaction yields and minimize impurity formation.
Part 1: Understanding the Challenge - The Mechanism of Debromination
Before troubleshooting, it's crucial to understand why debromination occurs. The primary culprit in the context of palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura, Buchwald-Hartwig, etc.) is a side reaction known as hydrodebromination .[1][2]
This process involves the replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-cyclopropyl-1H-indazole as a significant byproduct. This not only consumes your starting material and reduces the yield of the desired product but also introduces a purification challenge due to the similar polarity of the starting material, product, and byproduct.
The key mechanistic cause is the formation of a palladium-hydride (Pd-H) species.[2] This reactive intermediate can arise from several sources within the reaction mixture, including certain bases, solvents (like water or alcohols), or other additives.[1][2] Once formed, this Pd-H species can intercept the catalytic cycle, leading to the undesired debromination instead of the productive cross-coupling.
Below is a diagram illustrating the competition between the desired catalytic cycle and the parasitic debromination pathway.
Caption: Competing catalytic pathways in cross-coupling reactions.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and solve debromination issues in your reactions. Follow the logical progression to identify the likely cause and implement the recommended solution.
Issue: My LC-MS/NMR analysis shows a significant amount of the debrominated byproduct (3-cyclopropyl-1H-indazole).
Use the following decision tree to systematically troubleshoot the problem.
Caption: Troubleshooting decision tree for debromination.
Parameter Optimization Summary
For quick reference, the table below summarizes the recommended changes to key reaction parameters to minimize debromination.
| Parameter | Standard/Problematic Condition | Recommended Optimized Condition | Rationale |
| Base | Strong, aggressive bases (NaOH, NaOtBu) | Milder inorganic bases (K₃PO₄, K₂CO₃, Cs₂CO₃) | Reduces the formation of palladium-hydride (Pd-H) species that cause debromination.[2] |
| Catalyst/Ligand | Simple phosphines (e.g., PPh₃) or ligandless | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) | Promotes rapid reductive elimination of the desired product, which outcompetes the debromination pathway.[2][3][4] |
| Solvent | Protic solvents (alcohols) or non-anhydrous aprotic solvents | Anhydrous, degassed aprotic solvents (1,4-Dioxane, Toluene, 2-MeTHF) | Minimizes the presence of water or other protic species that can act as hydride sources.[1][2] |
| Temperature | High temperatures (>100 °C) | Moderate temperatures (e.g., 80-90 °C) | Lower thermal energy can decrease the rate of undesired side reactions relative to the main coupling reaction.[1] |
| Atmosphere | Air / Poorly degassed setup | Inert atmosphere (Argon or Nitrogen) | Oxygen can degrade catalysts and ligands, potentially leading to species that facilitate side reactions.[5] |
Part 3: Frequently Asked Questions (FAQs)
Q1: Can protecting the indazole nitrogen (N1-H) help prevent debromination? A: Yes, protecting the N-H group can be a highly effective strategy. The acidic proton on the indazole nitrogen can interact with the base or catalyst system in complex ways. Protecting it, for example as a Boc, methyl, or SEM group, can alter the electronic properties of the ring system and improve substrate stability and solubility, often leading to cleaner reactions and reduced debromination.[1] Alkylation of the indazole nitrogen is a common strategy in medicinal chemistry.[6]
Q2: My reaction still shows debromination even after optimizing conditions. What else can I check? A: If debromination persists, consider the purity of your reagents.
-
Boronic Acid/Ester Quality: Impurities in the boronic acid partner or its slow decomposition can stall the catalytic cycle, giving the debromination pathway more time to occur. Use high-purity boronic acids or esters, or consider using more stable variants like MIDA boronates or trifluoroborate salts.[7]
-
Solvent Purity: Ensure your anhydrous solvents are genuinely dry and peroxide-free.
-
Stirring: In heterogeneous mixtures (e.g., with K₃PO₄), ensure vigorous stirring to maintain good mass transfer. Poor mixing can lead to localized "hot spots" and side reactions.
Q3: What are the best analytical methods to monitor for debromination? A: A combination of techniques is ideal for both monitoring and quantification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows you to separate the starting material, desired product, and the debrominated byproduct and confirm their identities by their mass-to-charge ratio. You can develop a quantitative method using a standard of the debrominated byproduct to accurately determine its percentage in the crude reaction mixture.[2][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR of the crude reaction mixture can often be used for a quick assessment. The aromatic region of the spectrum will show distinct signals for the bromo-indazole starting material and the debrominated product, allowing for an estimation of their relative ratio.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compounds are sufficiently volatile and thermally stable, GC-MS is also an excellent option for separation and detection.[9]
Q4: How can I remove the debrominated byproduct during purification? A: Separating the debrominated byproduct can be challenging due to similar polarities.
-
Flash Column Chromatography: This is the most common method. Careful selection of the solvent system (e.g., a shallow gradient of ethyl acetate in hexanes) is required. You may need to use a high-performance column with smaller particle size silica for better resolution.
-
Crystallization/Recrystallization: If your desired product is a solid with good crystallization properties, this can be an effective way to isolate it from the more soluble byproduct.[10][11][12] Multiple recrystallizations may be necessary to achieve high purity.[13]
Part 4: Optimized Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling an arylboronic acid to this compound using conditions designed to suppress hydrodebromination.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
XPhos Pd G3 (or similar G3 precatalyst, 1-3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Inerting: Seal the vessel, evacuate, and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 10:1 v/v) via syringe. The reaction concentration should typically be around 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a pre-heated oil bath or heating block at 80-90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS. Check for the consumption of starting material and the formation of both the desired product and the debrominated byproduct.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: LC-MS Method for Quantifying Debromination
Instrumentation:
-
HPLC or UPLC system with a C18 reverse-phase column.
-
Mass Spectrometer (e.g., single quadrupole or TOF) with an electrospray ionization (ESI) source.
Method Parameters (starting point, requires optimization):
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-5 µL.
-
MS Detection: ESI positive mode. Scan for the m/z of:
-
This compound
-
3-cyclopropyl-1H-indazole (debrominated byproduct)
-
Desired coupled product
-
Analysis:
-
Prepare a crude sample by diluting a small aliquot of the reaction mixture in mobile phase.
-
Inject the sample and integrate the peak areas for the starting material, product, and debrominated byproduct from the total ion chromatogram (TIC) or extracted ion chromatograms (EICs).
-
The percentage of debromination can be estimated by the relative peak area of the byproduct compared to the sum of all relevant product/byproduct/starting material peaks. For accurate quantification, a calibration curve with an authentic standard of the byproduct is required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-bromo-3-cyclopropyl-1H-indazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-3-cyclopropyl-1H-indazole. The functionalization of the indazole scaffold is a critical step in medicinal chemistry, and palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose.[1][2] This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst and condition selection for cross-coupling reactions with your specific substrate.
Q1: What are the most suitable cross-coupling reactions for functionalizing the 5-position of 3-cyclopropyl-1H-indazole?
The most common and effective palladium-catalyzed cross-coupling reactions for this transformation are:
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Suzuki-Miyaura Coupling: For forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds (e.g., coupling with aryl, heteroaryl, or alkyl boronic acids/esters). This is often the first choice due to the mild reaction conditions and the high functional group tolerance and commercial availability of boronic acids.[3]
-
Buchwald-Hartwig Amination: For forming C(sp²)–N bonds (e.g., coupling with primary or secondary amines, amides, or other N-nucleophiles).[4]
-
Sonogashira Coupling: For forming C(sp²)–C(sp) bonds by coupling with terminal alkynes.[5]
-
Heck Coupling: For forming C(sp²)–C(sp²) bonds via alkenylation with an alkene coupling partner.[6][7]
Q2: Is protection of the indazole N-H group necessary for cross-coupling?
Highly Recommended. While some reactions on NH-free indazoles can be successful, protection of the indazole nitrogen (N1) is often crucial.[1][8] The acidic N-H proton can interfere with the catalytic cycle in several ways:
-
Base Consumption: It can react with the base, altering the stoichiometry and effectiveness.
-
Catalyst Inhibition: The indazole anion can coordinate to the palladium center, potentially leading to catalyst deactivation.[1]
-
Side Reactions: It can lead to undesired side reactions or regioselectivity issues.
Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or simple alkyl groups like ethyl or methyl.[2][9]
Q3: What is a reliable starting catalyst system for a Suzuki-Miyaura coupling?
For the Suzuki coupling of a 5-bromo-indazole derivative, an excellent and frequently cited starting point is [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) .[2][10][11][12] It has demonstrated high efficiency, affording coupling products in high yields with short reaction times.[2][10]
A typical starting protocol is summarized in the table below.
| Component | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Proven efficacy for 5-bromoindazoles.[2] |
| Ligand | dppf (included in precatalyst) | Bidentate phosphine that stabilizes the Pd center.[4] |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Effective inorganic bases for Suzuki couplings.[2][13] |
| Solvent | DME, or Dioxane/H₂O | Common solvent systems for Suzuki reactions.[2][13] |
| Temperature | 80-100 °C | Sufficient thermal energy for catalytic turnover.[2] |
Q4: Does the 3-cyclopropyl group introduce any specific challenges or side reactions?
The cyclopropyl group is generally stable under typical palladium-catalyzed cross-coupling conditions.[14][15] Unlike more strained systems, it is not prone to facile ring-opening. The development of methods to install cyclopropyl groups using Suzuki-Miyaura reactions underscores their compatibility with these catalytic cycles.[14][15] Therefore, you should focus on optimizing the reaction for the bromo-indazole moiety rather than anticipating issues from the cyclopropyl substituent.
Q5: What are the key differences in conditions for Buchwald-Hartwig and Sonogashira couplings compared to Suzuki?
-
Buchwald-Hartwig Amination: This reaction typically requires a stronger base than Suzuki coupling. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The ligand choice is also critical, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) often being necessary to facilitate the C-N reductive elimination.[16][17][18]
-
Sonogashira Coupling: The classic Sonogashira reaction requires a copper(I) co-catalyst , typically copper(I) iodide (CuI), in addition to the palladium catalyst.[5][19][20] The base is usually a liquid amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as a solvent.[5][20] Copper-free Sonogashira protocols exist but may require more specialized ligands or conditions.[21][22]
Troubleshooting Guides
This section provides a systematic, causality-driven approach to resolving common issues encountered during your experiments.
Problem 1: Low or No Product Yield
Low or non-existent yield is the most common issue. The following workflow can help diagnose and solve the problem.
In-Depth Analysis & Solutions:
-
Catalyst & Ligand Choice (Cause 1): The nitrogen atoms in the indazole ring can act as a poison by coordinating to the palladium center, inhibiting catalytic activity.[17]
-
Expert Recommendation: If standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ fail, switch to a system with bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are designed to overcome this type of inhibition.[17] They create a sterically hindered environment around the palladium, which disfavors coordination by the indazole nitrogen and accelerates the crucial reductive elimination step.[17] Consider using air-stable precatalysts that ensure reliable generation of the active Pd(0) species.[23]
-
-
N-H Interference (Cause 3): As mentioned in the FAQ, an unprotected N-H is a common culprit for failed reactions.
-
Expert Recommendation: Protection of the indazole N1 position is the most robust solution.[1][8] A Boc group is a reliable choice as it is stable to many cross-coupling conditions and can be easily removed later. If your substrate is already N-protected and the reaction is failing, consider that the protecting group itself might be sterically hindering the oxidative addition at the C5-Br bond, though this is less common.
-
Problem 2: Significant Formation of Side Products
Observing new spots on TLC or peaks in LC-MS that are not starting material or product requires identifying the side reaction.
Common Side Products & Their Causes:
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Debrominated Indazole | 1. Reaction with trace water/protons. 2. β-hydride elimination from a Pd-H species formed from the solvent or amine.[4] | 1. Ensure strictly anhydrous conditions. 2. Change the solvent. 3. Optimize the ligand/base combination. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction. 2. High temperature leading to decomposition. | 1. Thoroughly degas the solvent and reaction mixture. 2. Maintain a strict inert atmosphere (Argon or Nitrogen). 3. Lower the reaction temperature. |
| Homocoupling of Alkyne (Sonogashira) | Glaser coupling, a common side reaction, is promoted by the copper co-catalyst and oxygen. | 1. Reduce the amount of CuI. 2. Add the alkyne slowly to the reaction mixture.[20] 3. Ensure the reaction is rigorously deoxygenated. |
Experimental Protocols
The following is a generalized, robust starting protocol for a Suzuki-Miyaura coupling reaction, which can be adapted as a starting point for your specific system.
General Protocol for Suzuki-Miyaura Coupling
Detailed Steps:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-protected this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a rubber septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (DME) via syringe to achieve a concentration of approximately 0.1 M.[2] Finally, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq.), under a positive pressure of inert gas.
-
Reaction: Immerse the reaction vessel in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
The Catalytic Cycle: A Mechanistic Overview
Understanding the fundamental steps of the catalytic cycle is key to rational troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromoindazole, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments (the indazole and the new aryl group) couple and are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | Semantic Scholar [semanticscholar.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Impurities in 5-Bromo-3-cyclopropyl-1H-indazole Reactions
Welcome to the technical support center for the synthesis and purification of 5-bromo-3-cyclopropyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot issues, optimize your reaction conditions, and ensure the highest purity of your final product.
I. Overview of the Synthesis of this compound
The synthesis of 3-substituted-1H-indazoles is a cornerstone in medicinal chemistry, with the indazole scaffold being a privileged structure in numerous pharmaceutical agents.[1] A common and effective method for constructing the 3-cyclopropyl-1H-indazole core is through the condensation of a substituted phenylhydrazine with a cyclopropyl ketone derivative, followed by cyclization. For this compound, a plausible and widely applicable synthetic route is the Fischer indole synthesis variant for indazoles, starting from 4-bromophenylhydrazine and cyclopropyl methyl ketone.
This reaction, while robust, is not without its challenges. The formation of impurities can arise from several sources, including regioisomeric products, incomplete reaction, side reactions of the starting materials, and instability of intermediates or the final product under the reaction conditions. This guide will address the most frequently encountered impurities and provide actionable strategies for their identification, control, and removal.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
-
Regioisomers: The formation of the unintended N2-substituted regioisomer, 5-bromo-3-cyclopropyl-2H-indazole, is a primary concern in many indazole syntheses.[2] The ratio of N1 to N2 isomers is highly dependent on reaction conditions.[3]
-
Starting Materials: Unreacted 4-bromophenylhydrazine and cyclopropyl methyl ketone may be present in the crude product.
-
Hydrazone Intermediate: Incomplete cyclization can lead to the presence of the corresponding hydrazone intermediate.
-
Ring-Opened Impurities: Under acidic conditions, the cyclopropyl ring is susceptible to opening, which can lead to the formation of various unsaturated impurities.[4][5]
-
Debrominated Impurity: Loss of the bromine atom from the indazole ring can result in the formation of 3-cyclopropyl-1H-indazole.
-
Side-Reaction Products: Self-condensation of the ketone or degradation of the hydrazine can lead to other minor impurities.
Q2: How can I control the formation of the N2-regioisomer?
A2: Controlling the N1/N2 regioselectivity is a key challenge. Generally, N1-substituted indazoles are thermodynamically more stable.[6] To favor the formation of the desired N1-isomer (this compound), consider the following:
-
Reaction Conditions: Thermodynamic control, which often involves higher temperatures and longer reaction times, tends to favor the N1-isomer.[7]
-
Catalyst Choice: The choice of acid catalyst can influence the regioisomeric ratio. Experimenting with different Brønsted or Lewis acids is recommended.
-
Protecting Groups: While more synthetically intensive, the use of a protecting group on the hydrazine can direct the cyclization to the desired position.
Q3: What are the typical appearances of the desired product and common impurities on a TLC plate?
A3: The polarity of the N1 and N2 regioisomers is often very similar, making their separation by standard chromatography challenging.[8] Typically, the N1 isomer is slightly more polar than the N2 isomer. Unreacted starting materials will have different polarities, with the hydrazine being more polar and the ketone being less polar than the product. Ring-opened impurities may present as a streak or multiple spots with varying polarities.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Issue 1: Presence of a Significant Amount of the N2-Regioisomer
-
Identification:
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra is crucial for distinguishing between the N1 and N2 isomers. The chemical shifts of the protons and carbons on the indazole ring and the substituent at the N1 or N2 position will be distinct.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate and identify the two isomers, which will have the same mass.[9] Developing a good HPLC method is key to resolving the two peaks.
-
-
Potential Causes:
-
The reaction conditions may be favoring kinetic control, which can lead to a higher proportion of the N2-isomer.[7]
-
The chosen catalyst may not be optimal for N1-selectivity.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Increase the reaction temperature and/or time to favor thermodynamic equilibrium, which should increase the ratio of the N1-isomer.[6]
-
Screen different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid, polyphosphoric acid).
-
-
Purification:
-
Column Chromatography: While challenging, separation of the regioisomers by flash column chromatography may be possible with careful selection of the mobile phase. A shallow gradient and high-resolution silica gel are recommended.[10]
-
Recrystallization: If a suitable solvent system can be found, fractional crystallization may be an effective method for separating the isomers, especially on a larger scale.[2]
-
-
Issue 2: Presence of Ring-Opened Impurities
-
Identification:
-
Mass Spectrometry: Look for masses corresponding to the addition of the elements of the reaction solvent or other nucleophiles to the opened cyclopropane ring.
-
NMR Spectroscopy: The disappearance of the characteristic cyclopropyl proton signals (typically in the 0.5-1.5 ppm range) and the appearance of new olefinic or aliphatic signals will indicate ring-opening.
-
-
Potential Causes:
-
Solutions:
-
Milder Reaction Conditions:
-
Use a milder acid catalyst or a lower concentration of the acid.
-
Reduce the reaction temperature and monitor the reaction progress closely to avoid prolonged exposure to harsh conditions.
-
-
Alternative Synthetic Route: Consider a synthetic strategy that forms the indazole core first, followed by the introduction of the cyclopropyl group under non-acidic conditions, such as a cross-coupling reaction.
-
Issue 3: Presence of the Debrominated Impurity (3-cyclopropyl-1H-indazole)
-
Identification:
-
Mass Spectrometry: The debrominated impurity will have a molecular ion peak that is 79 or 81 m/z units lower than the desired product.
-
NMR Spectroscopy: The aromatic region of the 1H NMR spectrum will show a different splitting pattern consistent with the absence of the bromine substituent.
-
-
Potential Causes:
-
Certain reducing agents or conditions can cause dehalogenation.[13]
-
Palladium-catalyzed side reactions, if any palladium catalysts are used in subsequent steps or as carry-over, can lead to debromination.
-
-
Solutions:
-
Avoid Reductive Conditions: Ensure that no unintended reducing agents are present in the reaction mixture.
-
Careful Catalyst Selection: If using catalysts, choose one that is not known to promote dehalogenation under the reaction conditions.
-
Purification: The debrominated impurity should be readily separable from the desired product by column chromatography due to the significant difference in polarity and molecular weight.
-
IV. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added cyclopropyl methyl ketone (1.1 eq).
-
The mixture is heated to reflux for 2-4 hours to form the hydrazone intermediate.
-
An acid catalyst (e.g., a catalytic amount of sulfuric acid or polyphosphoric acid) is added, and the reaction is heated to a higher temperature (e.g., 120-150 °C) for 4-8 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
This method should provide good separation of the starting materials, the N1 and N2 regioisomers, and the debrominated impurity. Ring-opened impurities may elute at various retention times.
V. Visual Diagrams
Diagram 1: Proposed Synthetic Pathway and Key Impurities
Caption: Synthetic pathway and formation of major impurities.
Diagram 2: Troubleshooting Workflow for Impurity Management
Caption: Troubleshooting workflow for impurity identification and resolution.
VI. References
-
Nakajima, T., Miyaji, H., Segi, M., & Suga, S. (n.d.). RING OPENING AND ENLARGEMENT OF CYCLOPROPYL TRIMETHYLSILYL KETONES BY ACIDS. Chemistry Letters. Retrieved from --INVALID-LINK--
-
CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). Angewandte Chemie International Edition, 54(46), 13748-13752. Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
Maurya, J. P., & Ramasastry, S. S. V. (2024). Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. Organic Letters. Retrieved from --INVALID-LINK--
-
Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. (1988). Bulletin of the Chemical Society of Japan, 61(8), 2895-2900. Retrieved from --INVALID-LINK--
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(21), 6599. Retrieved from --INVALID-LINK--
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? (2016). ResearchGate. Retrieved from --INVALID-LINK--
-
How to separate these regioisomers? (2023). Reddit. Retrieved from --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1939-1950. Retrieved from --INVALID-LINK--
-
Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. (2023). Molecules, 28(18), 6586. Retrieved from --INVALID-LINK--
-
Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99mTc-labeled Radiopharmaceuticals. (2002). Bioconjugate Chemistry, 13(4), 855-863. Retrieved from --INVALID-LINK--
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). The Journal of Organic Chemistry, 82(11), 5947-5951. Retrieved from --INVALID-LINK--
-
Rh(II)-Catalyzed Ring Expansion of Cyclopropyl N-Tosylhydrazones to 1-Substituted Cyclobutenes. (2023). Synlett, 34(09), 1507-1511. Retrieved from --INVALID-LINK--
-
Stability study of hydrazones. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). (2004). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237. Retrieved from --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1939–1950. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Structure-Activity Landscape of 5-Bromo-3-Cyclopropyl-1H-Indazole Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Its ability to mimic the purine core of ATP allows it to effectively target the active sites of protein kinases, enzymes frequently dysregulated in cancer and other diseases.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, promising subclass: 5-bromo-3-cyclopropyl-1H-indazole analogs. By examining the roles of key structural motifs and providing a framework for their biological evaluation, we aim to equip researchers with the insights necessary to rationally design and advance novel therapeutics based on this versatile scaffold.
The this compound Core: A Privileged Starting Point
The this compound core combines several advantageous features for drug design. The indazole ring itself serves as a robust "hinge-binding" motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases.[4] The cyclopropyl group at the 3-position is a desirable feature, often conferring metabolic stability and enabling favorable interactions within hydrophobic pockets of the target protein. Finally, the bromine atom at the 5-position provides a convenient synthetic handle for introducing a wide array of substituents through well-established cross-coupling chemistries, allowing for the systematic exploration of chemical space and the optimization of potency and selectivity.[5]
Deciphering the Structure-Activity Relationship: A Positional Analysis
While a comprehensive, head-to-head comparison of a complete series of this compound analogs is not yet available in the public domain, we can infer key SAR principles from the extensive literature on related indazole-based inhibitors. The following analysis dissects the likely impact of substitutions at key positions of the scaffold.
Position 1: The Indazole Nitrogen (N1)
Substitution at the N1 position of the indazole ring is a critical determinant of pharmacokinetic properties and can also influence target engagement. Unsubstituted (N-H) indazoles can act as hydrogen bond donors, which can be crucial for binding to certain targets. However, N-alkylation is a common strategy to modulate solubility, cell permeability, and metabolic stability. For instance, the commercially available analog, 5-bromo-3-cyclopropyl-1-methyl-1H-indazole, highlights the interest in exploring N-alkylation.
-
Small Alkyl Groups (e.g., Methyl): Can enhance cell permeability and metabolic stability without introducing significant steric bulk.
-
Larger or Functionalized Alkyl Chains: Can be used to probe for additional binding interactions in the solvent-exposed region of the active site or to attach solubilizing groups.
Position 3: The Cyclopropyl Moiety
The cyclopropyl group at C3 is a key feature of this analog series. Its rigid, three-dimensional structure can impart a favorable conformational bias for binding to the target protein. While the core SAR of this guide focuses on maintaining the cyclopropyl group, it is worth noting that modifications to this group, such as the introduction of substituents on the ring, could be explored to fine-tune interactions within the hydrophobic pocket of the target kinase.
Position 5: The Bromo Substituent and Beyond
The bromine atom at C5 is primarily a synthetic linchpin, but its replacement with various other groups is central to optimizing the biological activity of the scaffold. The nature of the substituent at this position can profoundly impact potency, selectivity, and physicochemical properties.
-
Aromatic and Heteroaromatic Rings: Introduction of (substituted) phenyl, pyridyl, or other heterocyclic rings via Suzuki or Stille coupling is a common strategy. These groups can extend into solvent-exposed regions or adjacent hydrophobic pockets, significantly enhancing potency. The specific substitution pattern on these appended rings is crucial for fine-tuning activity and can be a key differentiator between inhibitors of different kinases.
-
Amide and Urea Linkages: Connecting substituents via amide or urea functionalities at the C5 position can introduce additional hydrogen bonding opportunities and influence the orientation of the appended group.
Other Positions on the Benzene Ring (C4, C6, C7)
While the primary focus is often on the N1 and C5 positions, substitutions at other positions on the benzene ring of the indazole core can also modulate activity. For example, small electron-withdrawing or electron-donating groups can influence the electronics of the indazole ring system and its pKa, which can affect its hinge-binding properties.
Comparative Biological Activity: Insights from Related Indazole Analogs
To illustrate the principles outlined above, the following table presents data for a selection of indazole derivatives from the literature that, while not direct analogs of the 5-bromo-3-cyclopropyl series, provide valuable insights into the SAR of this compound class.
| Compound ID | Core Scaffold | Key Substituents | Biological Target(s) | IC50 (µM) |
| Compound 6o | 1H-Indazole-3-amine | 5-Bromo, N3-(substituted piperazine) | K562 (CML cell line) | 5.15[4][6][7] |
| Axitinib | 1H-Indazole | 6-Substituted, N-aryl | VEGFRs | 0.0002 (VEGFR-2)[1] |
| Entrectinib | 1H-Indazole-3-carboxamide | 5-Substituted | ALK | 0.012[2] |
This table is for illustrative purposes and combines data from different studies and assays. Direct comparison of IC50 values should be made with caution.
The data for Compound 6o, which features a 5-bromo-1H-indazole core, demonstrates that even with a different substituent at C3 (an amine), potent anti-proliferative activity can be achieved.[4][6][7] The examples of Axitinib and Entrectinib, both approved drugs, highlight the importance of complex substituents at other positions of the indazole ring in achieving high potency against specific kinase targets.[1][2]
Experimental Protocols: A Blueprint for Evaluation
The following provides a detailed, step-by-step methodology for a key experiment in the evaluation of novel kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the inhibitory activity of a compound against a purified kinase enzyme. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., VEGFR-2, ALK)
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Key Relationships
To better understand the core concepts discussed, the following diagrams illustrate the key SAR principles and a typical experimental workflow.
Caption: Key positions for SAR exploration on the this compound scaffold.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. While direct comparative data for a full series of analogs is emerging, a rational approach to drug design can be guided by the well-established SAR principles of the broader indazole class. By systematically exploring substitutions at the N1 and C5 positions, researchers can leverage this versatile core to generate potent and selective drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for embarking on such drug discovery efforts.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Routes to Modern Catalytic Strategies
The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to access functionally diverse indazoles is of paramount importance for researchers in drug discovery and development.[3]
This guide provides an in-depth comparative analysis of the principal synthetic routes for substituted indazoles. We will navigate from the foundational classical methods to the forefront of modern catalytic strategies, offering a critical evaluation of their mechanisms, scope, and practical applications. This analysis is designed to equip researchers with the knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific target molecules.
Classical Approaches: The Bedrock of Indazole Synthesis
While often requiring stringent reaction conditions, classical methods for indazole synthesis are well-established and typically utilize readily available starting materials. These routes laid the groundwork for the more sophisticated methods that followed.
The Jacobson Indazole Synthesis
A traditional method for preparing 1H-indazoles, the Jacobson synthesis commonly involves the nitrosation of N-acetyl-o-toluidine followed by cyclization. While effective, this method's reliance on strongly acidic conditions and the in situ generation of nitrous gases can be a drawback.
The Cadogan-Sundberg Reductive Cyclization
The Cadogan-Sundberg reaction offers a pathway to indazoles through the reductive cyclization of o-nitroarenes.[4] This method frequently employs trivalent phosphorus compounds, such as triethyl phosphite, to facilitate deoxygenation and subsequent cyclization.[5][6] The reaction is generally carried out at high temperatures.[5] While primarily associated with indole synthesis, its application extends to the formation of the indazole core.[7]
Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Scope
Contemporary synthetic strategies have revolutionized the construction of the indazole nucleus, offering milder reaction conditions, broader functional group tolerance, and often higher yields compared to their classical counterparts.
The Davis-Beirut Reaction: A Versatile Route to 2H-Indazoles
A notable advancement in indazole synthesis is the Davis-Beirut reaction, which provides an efficient route to 2H-indazoles and indazolones.[8][9] This reaction typically involves the N,N-bond forming heterocyclization of an N-substituted 2-nitrobenzylamine in the presence of a base.[10] A key appeal of this method is its use of inexpensive starting materials and the avoidance of toxic metals.[10] The reaction is thought to proceed through a key o-nitrosoimine intermediate.[11][12]
Transition-Metal-Catalyzed C-H Activation/Annulation
The advent of transition-metal catalysis has opened up new avenues for indazole synthesis, with C-H activation/annulation strategies being particularly powerful.[1][13][14] These methods offer high atom economy and allow for the direct formation of C-N and N-N bonds, bypassing the need for pre-functionalized starting materials.[1][15] Rhodium, palladium, and cobalt complexes are commonly employed catalysts in these transformations.[1][16]
[3+2] Dipolar Cycloaddition Reactions
The [3+2] dipolar cycloaddition of arynes with diazo compounds or sydnones has emerged as a rapid and efficient method for constructing the indazole ring system.[17][18][19][20] This approach is characterized by its mild reaction conditions and often excellent yields, providing a direct route to a wide array of substituted indazoles.[17][20] The reaction of sydnones with arynes is particularly advantageous for the regioselective synthesis of 2H-indazoles.[17]
Performance Comparison of Key Indazole Synthetic Routes
The following table provides a quantitative comparison of the performance of the discussed synthetic strategies, offering a snapshot of their typical yields, substrate scope, and key advantages and limitations.
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Davis-Beirut Reaction | Good (typically 60-90%)[3] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[3][11] | Metal-free, uses inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[3] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization of reaction conditions (e.g., water content).[3][11] |
| Cadogan-Sundberg Reductive Cyclization | Moderate to good | Broad scope for o-nitroarenes.[4] | Utilizes readily available starting materials.[4] | Often requires high temperatures and stoichiometric phosphine reagents.[5] |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to high (50-95%)[3] | Broad scope for both coupling partners, good functional group tolerance.[1][3] | High atom economy, allows for the synthesis of complex and diverse indazole derivatives, applicable to both 1H and 2H isomers.[1][3] | May require expensive catalysts and ligands; optimization of reaction conditions can be challenging.[1] |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to excellent (often >80%)[3][18] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[3][18] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[3][17] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[3] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic methodology. Below are representative protocols for key modern approaches to substituted indazole synthesis.
General Procedure for the Davis-Beirut Reaction
To a solution of the N-substituted-2-nitrobenzylamine (1.0 mmol) in the appropriate alcohol (10 mL) is added potassium hydroxide (3.0 mmol). The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.[3]
General Procedure for Transition-Metal-Catalyzed C-H Activation/Annulation
To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl₂]₂ (5.0 mol%), Cu(OAc)₂ (20 mol%), and AgSbF₆ (20 mol%). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the desired 1H-indazole.[3]
General Procedure for [3+2] Dipolar Cycloaddition of a Sydnone and an Aryne
To a solution of the sydnone (0.5 mmol) and the o-(trimethylsilyl)aryl triflate (0.75 mmol) in acetonitrile (5 mL) at room temperature is added cesium fluoride (1.5 mmol). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2H-indazole.[3]
Mechanistic Insights and Workflow Diagrams
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimizing synthetic outcomes. The following diagrams, generated using the DOT language, illustrate the key transformations in these synthetic routes.
Conclusion and Future Outlook
The synthesis of substituted indazoles has evolved significantly, with modern catalytic methods offering unprecedented efficiency and scope. The choice of a particular synthetic route will invariably depend on the desired substitution pattern, the availability and cost of starting materials, and the scale of the synthesis. While classical methods remain valuable for certain applications, transition-metal-catalyzed C-H activation and [3+2] cycloaddition reactions represent the state-of-the-art for accessing complex and diverse indazole derivatives. Future developments in this field will likely focus on the use of more sustainable and economical catalysts, as well as the development of novel transformations that allow for even greater control over regioselectivity and stereoselectivity.
References
- 1. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sci-rad.com [sci-rad.com]
- 5. BJOC - All-carbon [3 + 2] cycloaddition in natural product synthesis [beilstein-journals.org]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transition‐Metal‐Catalyzed Syntheses of Indazoles [ir.niist.res.in:8080]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indazole synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Mechanism of Action for 5-Bromo-3-Cyclopropyl-1H-Indazole Derivatives as Kinase Inhibitors
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 5-bromo-3-cyclopropyl-1H-indazole derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2] This guide, therefore, presupposes a primary hypothesis: that these derivatives function by inhibiting protein kinase activity.
Our approach is designed as a self-validating cascade of experiments, moving from broad phenotypic effects in cells to direct target engagement and downstream pathway modulation. Each step is chosen not merely for the data it generates, but for its role in building a coherent and irrefutable narrative of the compound's MoA. We will compare the performance of a hypothetical lead compound, BCI-007 , against a known, well-characterized inhibitor of the same target kinase to provide a clear benchmark for validation.
The Strategic Workflow for MoA Validation
A robust MoA validation follows a logical progression. It begins with observing a compound's effect on whole cells, then systematically drills down to confirm direct interaction with a specific molecular target and the subsequent impact on cellular signaling. This multi-pronged approach minimizes the risk of misinterpretation and builds a strong evidence base for the compound's therapeutic potential.
Caption: A logical workflow for validating the mechanism of action, progressing from cellular effects to specific molecular interactions.
Phase 1: Defining the Cellular Impact with Cell Viability Assays
Expertise & Experience: The first step in evaluating any potential therapeutic agent is to understand its effect on cell proliferation and viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[3][4] By observing a dose-dependent reduction in cell viability, we can establish the compound's potency (IC50) and confirm it has the desired anti-proliferative effect, justifying further investigation.
Trustworthiness: To ensure the data is reliable, we compare our test compound, BCI-007, against a panel of cancer cell lines with known dependencies on our hypothesized target kinase (e.g., a kinase driving proliferation in a specific cancer). We also include a positive control, a well-established drug for that cancer type (e.g., Doxorubicin), to benchmark the performance of our assay.[5]
Comparative Anti-proliferative Activity of BCI-007
The following table presents hypothetical data comparing the half-maximal inhibitory concentration (IC50) of BCI-007 and a reference compound across various cancer cell lines.
| Cell Line | Cancer Type | BCI-007 IC50 (µM) | Reference Kinase Inhibitor IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.5 | 0.8 | 0.5 |
| A549 | Lung Carcinoma | 2.3 | 1.2 | 0.9 |
| HCT116 | Colorectal Carcinoma | 1.8 | 0.9 | 0.6 |
| MCF-7 | Breast Adenocarcinoma | > 50 | > 50 | 1.1 |
Interpretation: The data suggests that BCI-007 exhibits potent anti-proliferative activity against K562, A549, and HCT116 cell lines, mirroring the activity profile of the reference kinase inhibitor. The lack of activity in MCF-7 cells, which may not depend on the target kinase, suggests a degree of selectivity.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from established methodologies.[3][5][6][7]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume growth for 24 hours.[7]
-
Compound Treatment: Prepare a series of dilutions for BCI-007, the reference inhibitor, and the positive control (Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for an additional 4 hours.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Phase 2: Direct Target Inhibition via Biochemical Kinase Assays
Expertise & Experience: A positive result in a cell-based assay is a strong start, but it is a phenotypic observation. The observed cytotoxicity could be due to off-target effects. Therefore, the next crucial step is to demonstrate that the compound directly inhibits the enzymatic activity of the purified, isolated target kinase.[8] Luminescence-based assays, such as ADP-Glo™, are highly sensitive and robust for this purpose.[9] They measure the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Trustworthiness: We assess not only the on-target potency (IC50 against our primary target) but also the selectivity. By screening BCI-007 against a panel of related kinases, we can determine if the compound is specific for our intended target. High selectivity is a hallmark of a promising therapeutic candidate, as it often correlates with a better safety profile.
Comparative Biochemical Potency and Selectivity of BCI-007
| Kinase Target | BCI-007 IC50 (nM) | Reference Kinase Inhibitor IC50 (nM) |
| Target Kinase A | 35 | 15 |
| Kinase B (related) | 850 | 600 |
| Kinase C (related) | > 10,000 | > 10,000 |
| Kinase D (unrelated) | > 10,000 | > 10,000 |
Interpretation: BCI-007 demonstrates potent, direct inhibition of the target kinase A. While slightly less potent than the reference compound, it shows a favorable selectivity profile, with significantly weaker activity against related kinases B and C and no activity against unrelated kinase D.
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is based on the principles of luminescence-based kinase activity assays.[9]
-
Reaction Setup: In a 384-well plate, combine the target kinase, the specific substrate for that kinase, and a range of concentrations of BCI-007 or the reference inhibitor in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP at its Km concentration. Incubate the plate at room temperature for 1-2 hours.[9]
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent. This reagent contains the necessary enzymes to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes at room temperature.[9]
-
Measure Luminescence: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.
Phase 3: Proving Target Engagement in the Cellular Milieu
Expertise & Experience: Demonstrating direct inhibition of a purified enzyme is essential, but it doesn't prove the compound can reach and bind its target within the complex and crowded environment of a living cell.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly assesses target engagement in intact cells or cell lysates.[11][12] The principle is that when a compound binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[13]
Trustworthiness: By heating cell lysates treated with our compound to a range of temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of binding.[14] This label-free method provides unequivocal proof of target engagement in a physiologically relevant context.[15]
Caption: Principle of CETSA: Drug binding stabilizes the target protein against heat-induced denaturation.
Comparative Target Engagement via CETSA
| Compound | Target Protein | ΔTm (°C) (Thermal Shift) |
| BCI-007 | Target Kinase A | + 4.2 |
| Reference Inhibitor | Target Kinase A | + 5.5 |
| BCI-007 | Control Protein (e.g., GAPDH) | No Shift |
Interpretation: BCI-007 induces a significant thermal stabilization of Target Kinase A, confirming direct binding in a cellular environment. The lack of a shift for the control protein GAPDH demonstrates the specificity of this interaction.
Experimental Protocol: Western Blot-based CETSA
This protocol is a standard workflow for performing CETSA with detection by Western blot.[11][16]
-
Cell Treatment: Culture cells to high confluency. Treat the cells with BCI-007 (at ~10x the cellular IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Separate Soluble and Aggregated Fractions: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same concentration. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[17]
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific to the target kinase.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and an ECL reagent to visualize the bands.[17] Quantify the band intensity at each temperature and plot the results to determine the melting curve and calculate the ΔTm.
Phase 4: Mapping the Downstream Signaling Cascade
Expertise & Experience: Confirming target binding is a critical milestone. The final piece of the puzzle is to show that this binding event leads to the expected biological consequence: the modulation of the downstream signaling pathway regulated by the target kinase. Western blotting is the gold-standard technique for this analysis.[18] It allows us to measure changes in the phosphorylation state of key downstream proteins.
Trustworthiness: A true on-target effect should result in a decrease in the phosphorylation of the direct substrate of the target kinase and subsequent proteins in the pathway. By comparing the effects of BCI-007 to the reference inhibitor and a vehicle control, we can definitively link target engagement to pathway modulation. We must always probe for both the phosphorylated and total protein levels to ensure that any observed changes are due to altered kinase activity, not changes in protein expression.[17]
Caption: Hypothetical signaling pathway inhibited by BCI-007.
Experimental Protocol: Western Blot for Pathway Analysis
This is a generalized protocol for analyzing signaling protein phosphorylation.[17][18][19]
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling. Treat cells with BCI-007, the reference inhibitor, or vehicle for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size, then transfer them to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-p-Substrate).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[17]
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein, as well as a loading control like GAPDH or β-actin.
Conclusion
This guide outlines a rigorous, multi-step process for validating the mechanism of action of this compound derivatives as kinase inhibitors. By systematically progressing from cellular phenotype to biochemical inhibition, cellular target engagement, and downstream pathway analysis, researchers can build a compelling and scientifically sound case for their compound's MoA. This structured approach, which emphasizes causality and internal validation at each step, is indispensable for advancing promising compounds through the drug discovery pipeline.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. reactionbiology.com [reactionbiology.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of 5-Bromoindazoles
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] The functionalization of this heterocycle is therefore of paramount importance for drug discovery and development. Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse indazole libraries.[2][3]
This guide offers an in-depth comparison of various catalytic systems for the cross-coupling of 5-bromoindazole, a common and versatile building block. As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the underlying principles that govern catalyst performance. We will explore the interplay between metal precursors, ligands, bases, and solvents, providing field-proven insights and experimental data to guide your selection of the optimal conditions for your specific synthetic challenge.
The Foundational Challenge: Activating the C5-Bromine Bond
The C5 position of the indazole ring presents a standard aryl bromide for cross-coupling. However, the electronic nature of the indazole ring system and the potential for N-H reactivity or coordination to the metal center can influence catalyst activity and reaction outcomes. The choice of catalyst is therefore critical to achieving high efficiency, selectivity, and functional group tolerance.[4] Our analysis will focus on the most prevalent and synthetically useful transformations: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages due to the stability and low toxicity of the boronic acid coupling partners.[5] The efficacy of the reaction with 5-bromoindazoles is highly dependent on the palladium catalyst and ligand combination.
Comparative Catalyst Performance
An examination of common palladium catalysts reveals significant performance differences. The choice of phosphine ligand, which modulates the steric and electronic environment of the palladium center, is a decisive factor.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | [6][7] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole | [6][7] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole | [6][7] |
| Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | >4 | Low | 5-bromo-1-ethyl-1H-indazole | [7] |
Expertise & Experience:
The data clearly indicates that Pd(dppf)Cl₂ is the superior catalyst for this transformation.[7][8] The reason lies in the properties of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. Its large bite angle and electron-donating nature stabilize the palladium(0) active species and promote the rate-limiting reductive elimination step of the catalytic cycle.[9] In contrast, Pd(PCy₃)₂, which features a bulky and electron-rich but monodentate phosphine, is moderately effective.[7] The commonly used Pd(PPh₃)₄ shows significantly lower efficiency, likely due to slower oxidative addition or reductive elimination steps under these conditions.[6][7]
The choice of base is also critical. An inorganic base like K₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][10]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Trustworthy Protocol: Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole
This protocol is based on the high-yielding conditions reported in the literature.[7]
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 5-bromo-1-ethyl-1H-indazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) (5 mL).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Heck Reaction: Alkenylation of the Indazole Core
The Heck reaction couples aryl halides with alkenes to form substituted olefins, a valuable transformation for introducing vinyl groups.[11][12] The reaction is sensitive to steric hindrance and the electronic nature of the olefin. For 3-bromoindazoles, a Pd(OAc)₂/PPh₃ system has proven effective, particularly under mechanochemical (ball-milling) conditions which can enhance reactivity and selectivity.[13]
Comparative Catalyst Performance
While specific comparative data for 5-bromoindazoles is less common, insights can be drawn from related systems. The Pd(OAc)₂/PPh₃ combination is a classic choice.[13] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to improve reaction rates and handle more challenging substrates.[12]
| Catalyst System | Ligand | Base | Additive | Conditions | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | PPh₃ | TEA | NaBr, TBAB | Ball-milling | 80-95 | 3-bromoindazoles | [13] |
| Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | - | DMF, 100 °C | Varies | Aryl Bromides | General |
Expertise & Experience:
The success of the Heck reaction often hinges on controlling the regioselectivity of olefin insertion and preventing side reactions like dehalogenation.[13] In the cited example with 3-bromoindazoles, the addition of sodium bromide (NaBr) was found to suppress the undesired dehalogenation of the starting material.[13] Triethylamine (TEA) acts as the base to neutralize the HBr generated during the catalytic cycle. The choice of a simple catalyst like Pd(OAc)₂ with a standard phosphine ligand like PPh₃ provides a cost-effective and robust starting point for optimization.[13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes.[14][15] This reaction is unique in its typical requirement for a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to form a reactive copper acetylide intermediate.[15][16]
Comparative Catalyst Performance
The standard catalyst system for Sonogashira reactions, Pd(PPh₃)₂Cl₂ in combination with copper(I) iodide (CuI), is highly effective for a wide range of substrates.[17]
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N / Piperidine | THF or DMF | RT - 60 | Good-Excellent | Aryl Bromides | [15][17] |
| Pd(OAc)₂ + Ligand | CuI | Amine Base | Varies | Varies | Varies | Aryl Bromides | General |
| Pd(PPh₃)₄ | CuI | Amine Base | Varies | Varies | Good | Aryl Bromides | [17] |
Expertise & Experience:
The key to a successful Sonogashira coupling is the formation of the copper acetylide.[16] The amine base (e.g., triethylamine, piperidine) serves two purposes: it deprotonates the terminal alkyne and acts as a solvent or co-solvent. The palladium catalyst, often a Pd(II) precursor like Pd(PPh₃)₂Cl₂ which is reduced in situ to Pd(0), undergoes oxidative addition with the 5-bromoindazole.[15] The copper acetylide then transmetalates to the palladium center, followed by reductive elimination to yield the desired alkynylated indazole. Copper-free Sonogashira protocols exist but often require more specialized ligands or conditions.[15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[9][18][19] The reaction couples aryl halides with primary or secondary amines. This reaction is often challenging due to the need for a strong base, which can be incompatible with sensitive functional groups.[20]
Comparative Catalyst Performance
The development of this reaction has been characterized by "generations" of increasingly sophisticated, bulky, and electron-rich phosphine ligands.[9] For five-membered heteroaryl halides like 5-bromoindazole, specialized ligands are often necessary to achieve high yields, especially with aliphatic amines.[4]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Good-Excellent | Aryl Bromides | [21] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | t-BuOH | 80-110 | Good-Excellent | Aryl Bromides | [20] |
| Pd-GPhos | GPhos | NaOTMS | Dioxane | 100 | Good-Excellent | 5-Membered Heteroaryl Halides | [4] |
Expertise & Experience:
The primary challenge in the Buchwald-Hartwig amination of electron-rich heterocycles is the slow rate of reductive elimination.[4] Bulky, electron-donating ligands like those developed by Buchwald (e.g., XPhos, SPhos) and others (e.g., GPhos) are designed to accelerate this step.[4][9] The choice of base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used with more active catalysts to improve functional group tolerance.[20] The Pd-GPhos/NaOTMS system was specifically developed for base-sensitive five-membered heteroaryl halides and represents the state-of-the-art for these challenging substrates.[4]
Visualizing the Experimental Workflow
Caption: A typical step-by-step workflow for a cross-coupling experiment.
Conclusion and Catalyst Selection Strategy
The functionalization of 5-bromoindazoles via cross-coupling is a mature yet evolving field. While classic catalysts can provide entry into desired products, modern, specialized ligand systems often deliver superior performance in terms of yield, reaction time, and substrate scope.
A logical approach to catalyst selection is crucial for success:
Caption: A decision tree for selecting an initial catalyst system.
For researchers in drug development, the ability to rapidly and reliably synthesize analogs is key. Starting with a robust, well-documented catalytic system like Pd(dppf)Cl₂ for Suzuki couplings or a modern Buchwald-Hartwig system for aminations can significantly accelerate discovery timelines. Always remember that for any given substrate, empirical optimization may be required, but the principles and starting points outlined in this guide provide a strong foundation for success.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. jocpr.com [jocpr.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Metabolic Stability of 5-Bromo-3-Cyclopropyl-1H-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, a measure of a compound's resistance to biotransformation, is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for toxicity.[1][2][3] A drug with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent doses, which can lead to patient compliance issues and undesirable side effects.[4][5] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a key challenge in the journey from a promising lead compound to a viable clinical candidate.[4][1] The liver, particularly the cytochrome P450 (CYP) family of enzymes, is the primary site of drug metabolism.[1][5]
The 5-bromo-3-cyclopropyl-1H-indazole scaffold is of particular interest due to the unique properties conferred by its substituents. The cyclopropyl group, with its strained ring system and strong C-H bonds, is often incorporated into drug candidates to enhance metabolic stability by making it less susceptible to oxidative metabolism by CYP enzymes.[6][7][8] The bromine atom can also influence metabolic pathways and overall pharmacokinetic properties.[9]
Assessing Metabolic Stability: A Comparative Overview of In Vitro Systems
The preclinical assessment of metabolic stability relies on robust in vitro models that can predict in vivo human clearance. The two most common systems are liver microsomes and hepatocytes.
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[10][11] Microsomal stability assays are a cost-effective and high-throughput method for initial screening of compounds to assess their susceptibility to CYP-mediated metabolism.[10][11]
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[12][13] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate, including the contributions of conjugation reactions (Phase II metabolism) and cellular uptake.[12][14]
| Feature | Liver Microsomal Stability Assay | Hepatocyte Stability Assay |
| Enzyme Content | Primarily Phase I (CYP) enzymes.[10][11] | Phase I and Phase II enzymes.[12][13] |
| Complexity | Simpler system, focuses on oxidative metabolism. | More complex, reflects overall hepatic metabolism.[12] |
| Predictive Power | Good for predicting CYP-mediated clearance. | Better for predicting overall in vivo hepatic clearance.[12][15] |
| Throughput | High-throughput, suitable for early screening. | Lower throughput, often used for later-stage characterization. |
Causality Behind Experimental Choices: The choice between microsomes and hepatocytes depends on the stage of drug discovery. In early discovery, the high-throughput nature of microsomal assays allows for the rapid screening of large numbers of compounds to identify those with major metabolic liabilities. As promising candidates emerge, hepatocyte assays are employed to gain a more complete understanding of their metabolic profile and to more accurately predict in vivo clearance.[2]
Experimental Protocols for Assessing Metabolic Stability
To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. Below are detailed methodologies for both liver microsomal and hepatocyte stability assays.
This protocol is designed to determine the in vitro intrinsic clearance (CLint) of this compound derivatives in human liver microsomes.
Diagram of the Liver Microsomal Stability Assay Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the this compound derivative in DMSO.
-
Prepare a working solution of the test compound (e.g., 2 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[16]
-
Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in incubation buffer.[11]
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[16]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[11]
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[11][16]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[16]
-
This protocol provides a more comprehensive assessment of metabolic stability using cryopreserved human hepatocytes.
Diagram of the Hepatocyte Stability Assay Workflow:
Caption: Workflow for the in vitro hepatocyte stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the this compound derivative in DMSO.
-
Prepare a working solution of the test compound (e.g., 1 µM) in pre-warmed incubation medium (e.g., Williams' Medium E).[20]
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and suspend them in the incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[20]
-
-
Incubation:
-
In a non-coated plate, add the hepatocyte suspension to the wells containing the test compound working solution.[20]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the cell suspension into a tube or plate containing cold acetonitrile with an internal standard to terminate the reaction and lyse the cells.[12][20]
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Similar to the microsomal assay, determine the half-life (t½) from the disappearance of the parent compound over time.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (cell density).[20]
-
Comparative Analysis of Hypothetical this compound Derivatives
To illustrate the application of these assays, consider the following hypothetical data for three derivatives with minor structural modifications.
| Compound | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) | Stability Classification |
| Derivative A | Parent Scaffold | 15 | 46.2 | 25 | 27.7 | Moderate |
| Derivative B | Addition of a methyl group on the indazole nitrogen | 45 | 15.4 | 70 | 9.9 | High |
| Derivative C | Replacement of bromine with chlorine | 8 | 86.6 | 12 | 57.8 | Low |
Interpretation of Results:
-
Derivative A exhibits moderate metabolic stability.
-
Derivative B , with the addition of a methyl group, shows significantly improved metabolic stability in both systems. This suggests that the N1 position of the indazole ring may be a site of metabolism in the parent compound, and methylation effectively blocks this pathway.
-
Derivative C , where bromine is replaced by chlorine, demonstrates poor metabolic stability. This highlights the significant influence of the halogen substituent on the compound's susceptibility to metabolism.
Structural Modifications to Enhance Metabolic Stability
The data from these in vitro assays can guide medicinal chemists in making structural modifications to improve the metabolic stability of lead compounds. Common strategies include:
-
Blocking Metabolically Labile Sites: Introducing groups, such as fluorine or deuterium, at positions identified as metabolic "hot spots" can slow down metabolism.[21]
-
Bioisosteric Replacement: Replacing a metabolically susceptible functional group with a more stable one can enhance stability.[21]
-
Conformational Restriction: Introducing rigidity into the molecule can make it a poorer substrate for metabolic enzymes.[21]
For the this compound scaffold, potential sites of metabolism could include the indazole ring, the cyclopropyl group (though generally stable), or other substituents.[6][22][23] Metabolite identification studies using high-resolution mass spectrometry can pinpoint the exact sites of biotransformation.[23][24]
Conclusion
The assessment of metabolic stability is an indispensable component of modern drug discovery. For promising scaffolds like the this compound derivatives, a systematic and comparative approach using both liver microsomal and hepatocyte stability assays provides crucial data to guide lead optimization. By understanding the relationship between chemical structure and metabolic fate, researchers can design more effective and safer drug candidates with improved pharmacokinetic properties.
References
- 1. longdom.org [longdom.org]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. longdom.org [longdom.org]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Account Suspended [tethyschemical.com]
- 10. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 13. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. admin.mantechpublications.com [admin.mantechpublications.com]
- 19. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CA [thermofisher.com]
- 21. benchchem.com [benchchem.com]
- 22. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Indazole Kinase Inhibitors
Introduction: The Indazole Scaffold and the Imperative for Rigorous Benchmarking
The indazole core is a privileged scaffold in modern medicinal chemistry, giving rise to a multitude of potent kinase inhibitors that have transformed the therapeutic landscape. Molecules such as pazopanib, a multi-targeted tyrosine kinase inhibitor used in renal cell carcinoma and soft tissue sarcoma, and axitinib, a selective VEGFR inhibitor, demonstrate the clinical success of this chemical class.[1][2][3] These agents function by competitively binding to the ATP pocket of specific kinases, disrupting downstream signaling pathways that drive oncogenesis and angiogenesis.[4][5]
A new indazole-based kinase inhibitor, therefore, enters a competitive and well-characterized space. For any new molecular entity (NME) to advance, it must demonstrate a superior or differentiated profile compared to these established drugs. This guide provides a comprehensive framework for the preclinical benchmarking of a novel indazole kinase inhibitor, herein referred to as "NewInda-1," against known standards. We will proceed through a logical sequence of experiments, from initial biochemical characterization to complex cellular assays, explaining the causality behind each methodological choice to ensure a robust and translatable dataset.
Part 1: Foundational Biochemical Profiling
The initial characterization of a new inhibitor must begin with precise, quantitative, and reproducible biochemical assays. These experiments define the intrinsic potency and selectivity of the compound against purified enzymes, forming the basis for all subsequent cellular and in vivo studies.
Determining On-Target Potency (IC50)
The half-maximal inhibitory concentration (IC50) is the cornerstone metric of an inhibitor's potency. It quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity in vitro. A low nanomolar or even picomolar IC50 is often the first indicator of a promising compound.
We recommend using a luminescent ADP-detection assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity and broad applicability across different kinases and ATP concentrations.[6][7] This assay measures the amount of ADP produced during the kinase reaction; a lower ADP level corresponds to higher inhibition.[8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
} Caption: Workflow for IC50 determination using the ADP-Glo™ assay.
Defining the Selectivity Profile
A potent inhibitor is of little value if it is not selective. Off-target kinase activity can lead to unforeseen toxicities and a narrow therapeutic window. Kinome scanning is an indispensable tool for assessing selectivity. This involves screening the inhibitor against a large panel of diverse human kinases (e.g., the scanMAX panel from Eurofins DiscoverX, covering over 450 kinases) at a fixed, high concentration (e.g., 1 µM).
The results are typically visualized as a "kinome tree," where inhibited kinases are highlighted. The primary output is the Selectivity Score (S-score), which quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity.
Comparative Biochemical Data (Hypothetical)
| Compound | Target Kinase | IC50 (nM) | S-Score (1µM screen, >90% inhibition) | Key Off-Targets (>90% Inhibition) |
| NewInda-1 | TRKA | 0.8 | 0.004 (2/468) | TRKB |
| Entrectinib[9] | TRKA | 1.7 | 0.01 (5/468) | TRKB, TRKC, ROS1, ALK |
| Pazopanib[10] | VEGFR2 | 30 | 0.04 (19/468) | VEGFR1/3, PDGFRα/β, c-Kit |
| Axitinib[1] | VEGFR2 | 0.2 | 0.015 (7/468) | VEGFR1/3, PDGFRβ, c-Kit |
This table illustrates how NewInda-1 shows superior potency and selectivity for its primary target, TRKA, compared to multi-kinase inhibitors like Pazopanib and even the highly potent Entrectinib.
Part 2: Interrogating Cellular Activity and Target Engagement
Biochemical potency must translate into cellular efficacy. Cell-based assays are critical for confirming that an inhibitor can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.
Confirming Target Engagement in Live Cells
It is essential to prove that the inhibitor physically binds to its intended target within a living cell. The NanoBRET™ Target Engagement assay is a state-of-the-art method for this purpose.[11][12] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a fluorescent tracer that binds to the same protein.[13] When an unlabeled compound like NewInda-1 enters the cell and binds to the target, it displaces the tracer, causing a decrease in the BRET signal.[14] This allows for the quantitative measurement of compound affinity and target occupancy in real-time.[15]
dot graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];
subgraph "No Inhibitor Present" direction=LR node[fillcolor="#F1F3F4"]; NLuc [label="Target-NanoLuc® Fusion"]; Tracer [label="Fluorescent Tracer"]; NLuc -> Tracer [label="Binding", style=dashed, color="#34A853"]; BRET [label="High BRET Signal", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Tracer -> BRET [label="Energy Transfer"]; end
subgraph "Inhibitor Added" direction=LR node[fillcolor="#F1F3F4"]; NLuc2 [label="Target-NanoLuc® Fusion"]; Inhibitor [label="NewInda-1", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tracer2 [label="Fluorescent Tracer"]; Inhibitor -> NLuc2 [label="Competitive Binding", style=dashed, color="#EA4335"]; NoBRET [label="Low BRET Signal", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NLuc2 -> NoBRET [label="Displacement"]; end
BRET -> NoBRET [style=invis];
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Measuring Downstream Pathway Inhibition
Confirming target engagement must be followed by demonstrating functional inhibition of the downstream signaling pathway. For a TRKA inhibitor like NewInda-1, a key pathway is the Ras/MAPK cascade.[16][17] Upon activation by its ligand, Nerve Growth Factor (NGF), TRKA autophosphorylates and subsequently phosphorylates downstream effectors like ERK.[18]
Western blotting for the phosphorylated form of a key downstream protein (e.g., phospho-ERK) is the gold-standard method to measure pathway inhibition.[19] Cells expressing TRKA are stimulated with NGF in the presence of increasing concentrations of the inhibitor. A dose-dependent decrease in the p-ERK signal, while the total ERK level remains unchanged, provides definitive evidence of on-pathway activity.[20][21]
Assessing Cellular Viability and Potency (EC50)
The ultimate goal of an anti-cancer agent is to inhibit the proliferation of or kill cancer cells. The half-maximal effective concentration (EC50) measures the potency of a compound in a cell-based assay. Using a cancer cell line dependent on TRKA signaling (e.g., KM12), we can measure cell viability after a 72-hour incubation with the inhibitor.
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[22] It quantifies ATP, an indicator of metabolically active cells.[23] A decrease in luminescence corresponds to a decrease in cell viability.[24][25]
Comparative Cellular Data (Hypothetical)
| Compound | Target Engagement (KM12 cells, NanoBRET™ IC50, nM) | Pathway Inhibition (p-ERK EC50, nM) | Cell Viability (KM12 cells, EC50, nM) |
| NewInda-1 | 2.1 | 3.5 | 5.2 |
| Entrectinib[26] | 4.5 | 6.8 | 9.1 |
| Pazopanib | >10,000 | >10,000 | >10,000 |
| Axitinib | >10,000 | >10,000 | >10,000 |
This table demonstrates that NewInda-1 has superior target engagement and cellular potency in a TRKA-dependent cell line. As expected, Pazopanib and Axitinib, which do not target TRKA, are inactive in this context, confirming the on-target effect of NewInda-1.
Conclusion: Synthesizing a Comprehensive Profile
This systematic benchmarking approach provides a multi-faceted view of a novel indazole kinase inhibitor. By integrating biochemical potency, kinome-wide selectivity, direct target engagement, pathway modulation, and functional cellular outcomes, we can build a compelling data package.
The hypothetical data presented for "NewInda-1" illustrates an ideal outcome: a compound with superior biochemical potency (IC50), outstanding selectivity (S-Score), and robust translation of this activity into the cellular environment (NanoBRET™, p-ERK, and viability EC50s). This rigorous, head-to-head comparison against known drugs like Entrectinib, Pazopanib, and Axitinib is the standard required to justify further investment and progression towards clinical development. By adhering to these principles of scientific integrity and causality, researchers can confidently identify and advance the next generation of impactful kinase inhibitors.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare serial dilutions of "NewInda-1" and comparator compounds in DMSO, then dilute into kinase reaction buffer. Prepare a mixture of purified kinase and substrate in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of compound dilution, 2.5 µL of kinase/substrate mix, and initiate the reaction by adding 5 µL of an ATP solution (final concentration at the known Km for the kinase). Include "no inhibitor" and "no enzyme" controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[27]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP and catalyze the luciferase reaction. Incubate for 30 minutes at room temperature.[6]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK Inhibition
-
Cell Culture & Treatment: Plate TRKA-dependent cells (e.g., KM12) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours. Pre-treat with a dose range of "NewInda-1" for 2 hours.
-
Stimulation: Stimulate the cells with a pre-determined concentration of NGF (e.g., 50 ng/mL) for 10 minutes.
-
Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[20]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Denature 20 µg of protein lysate per lane by boiling in Laemmli buffer. Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Incubate overnight at 4°C with primary antibodies against phospho-ERK (p44/42 MAPK) and total ERK, diluted in 5% BSA/TBST.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[28]
-
Analysis: Quantify band intensities using densitometry. Normalize the phospho-ERK signal to the total ERK signal for each sample.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed KM12 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of "NewInda-1" and comparators to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[25]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well (e.g., 100 µL).[22]
-
Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Analysis: Normalize the data to vehicle controls and plot the dose-response curve to calculate the EC50 value.
References
- 1. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 3. Pazopanib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 6. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 12. news-medical.net [news-medical.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 15. NanoBRET™ Target Engagement Intracellular Assay - NanoBRET Target Engagement Assays - ICE Bioscience [en.ice-biosci.com]
- 16. Trk receptor - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 23. benchchem.com [benchchem.com]
- 24. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 25. promega.com [promega.com]
- 26. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Guide to Comparative Docking Studies of 5-Bromo-3-Cyclopropyl-1H-Indazole Analogs in Kinase Active Sites
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel kinase inhibitors, using 5-bromo-3-cyclopropyl-1H-indazole analogs as a case study. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate the discovery of targeted therapeutics. Beyond a simple protocol, this document elucidates the rationale behind key experimental decisions, ensuring a robust and scientifically valid approach.
Introduction: The Rationale for Targeting Kinases with Indazole Scaffolds
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3]
The indazole core is a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2][4] This is evidenced by the number of FDA-approved kinase inhibitors that incorporate this moiety, such as Axitinib, Pazopanib, and Linifanib.[2] The indazole structure is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.
This guide will use the novel compound this compound and a series of its hypothetical analogs to illustrate a complete, validated workflow for comparative molecular docking. The objective is not merely to predict binding affinities, but to understand the structure-activity relationships (SAR) that govern inhibitor potency and selectivity, thereby guiding the design of more effective drug candidates.
Part 1: Strategic Foundations of a Docking Study
A successful docking study is built on a foundation of careful planning and a clear understanding of the biological question at hand. The choices made before any software is run are paramount to generating meaningful results.
The "Why": Justifying Experimental Choices
-
Why Molecular Docking? In the early stages of drug discovery, molecular docking serves as a powerful computational microscope. It allows for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. By predicting the binding pose and affinity of a ligand to a target protein, we can generate hypotheses about the key molecular interactions driving this recognition.
-
Selection of a Kinase Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For this guide, we will focus on VEGFR2, a key mediator of angiogenesis (the formation of new blood vessels) and a well-established target for cancer therapy. The indazole-based drug Axitinib is a potent inhibitor of VEGFR2, making it a highly relevant target for our study. Furthermore, numerous high-resolution crystal structures of VEGFR2 are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.
-
The Power of a "Comparative" Approach. A single docking score is of limited value. The real insight comes from comparing a series of related compounds. This allows us to correlate changes in chemical structure with predicted binding affinity and interaction patterns. For this study, we will dock our indazole analogs and compare their performance against a known, co-crystallized inhibitor to establish a baseline.
Designing the Analog Series
Starting with our lead compound, this compound, we will build a small, focused virtual library of analogs. The goal is to probe the chemical space around the core scaffold to understand the SAR.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-01 | This compound | The core scaffold. The cyclopropyl group probes a hydrophobic pocket, while the bromo-substituent offers a potential vector for further modification. |
| ANALOG-02 | 3-cyclopropyl-5-(methylamino)-1H-indazole | Replaces the bromine with a methylamino group to introduce a hydrogen bond donor and explore interactions with the solvent-exposed region. |
| ANALOG-03 | 3-cyclopropyl-5-(phenylamino)-1H-indazole | Introduces a larger aromatic group to probe for potential hydrophobic or pi-stacking interactions. |
| ANALOG-04 | 5-bromo-3-(1-methylcyclopropyl)-1H-indazole | Adds a methyl group to the cyclopropyl ring to test the steric tolerance of the adjacent hydrophobic pocket. |
| REFERENCE | Known Co-crystallized Inhibitor | A known inhibitor with a determined crystal structure in the target kinase. This will be our positive control for validating the docking protocol. |
Part 2: A Validated Protocol for Comparative Docking
This section details a step-by-step methodology for a robust and reproducible comparative docking study. The emphasis is on creating a self-validating system to ensure the trustworthiness of the results.
Experimental Workflow Diagram
Caption: Workflow for a validated comparative molecular docking study.
Step 1: Preparation of the Kinase Receptor
-
Obtain the Crystal Structure: Download the X-ray crystal structure of your target kinase in complex with a known inhibitor from the RCSB Protein Data Bank (PDB). For our VEGFR2 example, we could use PDB ID: 4ASD.
-
Prepare the Protein: The raw PDB file needs to be cleaned. This typically involves:
-
Removing all water molecules.
-
Repairing any missing side chains or loops.
-
Adding hydrogen atoms, as they are usually not resolved in X-ray crystallography.
-
Assigning partial charges to each atom.
-
Software such as AutoDockTools, Schrödinger's Protein Preparation Wizard, or UCSF Chimera can be used for this purpose.
-
-
Define the Binding Site: The docking algorithm needs to know where to perform its calculations. This is done by defining a "grid box" centered on the position of the co-crystallized ligand in the active site. The size of the box should be large enough to accommodate the ligands to be docked with some room for rotational and translational movement.
Step 2: Ligand Preparation
-
Generate 3D Structures: Draw the 2D structures of your analog series (LEAD-01, ANALOG-02, etc.) in a chemical drawing program and convert them to 3D structures.
-
Energy Minimization: The initial 3D conformations are likely not at their lowest energy state. Use a force field (e.g., MMFF94) to perform energy minimization to obtain a more stable conformation.
-
Assign Charges: Assign partial charges to the ligand atoms. This is crucial for calculating electrostatic interactions.
Step 3: Docking Protocol Validation (The Trustworthiness Pillar)
This is the most critical step to ensure your results are not computational artifacts. The goal is to prove that your chosen docking software and parameters can reproduce a known, experimentally determined binding mode.[5][6]
-
Extract and Re-dock: Take the co-crystallized ligand that you removed from the PDB file in Step 1.
-
Perform Docking: Dock this ligand back into the prepared protein using the exact same protocol you will use for your analog series.
-
Calculate RMSD: Superimpose the docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the atom positions of the two poses.
-
Validation Criterion: A successful validation is generally accepted as an RMSD value of ≤ 2.0 Å.[5][7][8] This indicates that your docking protocol can accurately reproduce the experimental binding mode. If the RMSD is higher, you may need to adjust your docking parameters (e.g., grid box size, exhaustiveness of the search).
Step 4: Performing the Docking Runs
Once the protocol is validated, you can proceed with docking your analog series and the reference compound. Use a well-established docking program such as AutoDock Vina. It is good practice to perform multiple independent docking runs for each ligand to ensure the results are consistent.
Step 5: Analysis and Interpretation of Results
-
Compare Docking Scores: The primary quantitative output from docking is the binding score (usually in kcal/mol), which estimates the binding free energy. Rank your analogs based on this score.
-
Visualize Binding Poses: This is where crucial qualitative insights are gained. Use molecular visualization software (e.g., PyMOL, VMD) to analyze the predicted binding poses of your analogs in the kinase active site. Pay close attention to:
-
Hydrogen Bonds: Are the classic hinge-binding interactions present?
-
Hydrophobic Interactions: How do different substituents occupy hydrophobic pockets?
-
Steric Clashes: Does a bulky group clash with a protein residue?
-
Key Interaction Sites in a Kinase Active Site
Caption: Key interaction points for a Type I kinase inhibitor.
Part 3: Data Presentation and Hypothetical Results
Table 1: Hypothetical Comparative Docking Results against VEGFR2
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| LEAD-01 | -8.5 | H-bond with Cys919 (hinge); cyclopropyl in hydrophobic pocket near Val848. |
| ANALOG-02 | -8.9 | H-bonds with Cys919 (hinge) and Asp1046 (DFG motif); methylamino group solvent-exposed. |
| ANALOG-03 | -9.5 | H-bond with Cys919 (hinge); phenyl ring forms pi-stacking with Phe1047 (DFG+1). |
| ANALOG-04 | -7.8 | H-bond with Cys919 (hinge); potential minor steric clash of methyl group with Val848. |
| REFERENCE | -10.2 | Reproduces crystallographic interactions, including H-bonds with Cys919 and Asp1046. |
Interpretation of Hypothetical Results
From this hypothetical data, we can derive preliminary SAR:
-
The addition of a hydrogen bond donor/acceptor at the 5-position (ANALOG-02) is favorable.
-
Extending into the hydrophobic region near the DFG motif with a phenyl ring (ANALOG-03) significantly improves the predicted binding affinity.
-
The hydrophobic pocket near the cyclopropyl group has limited steric tolerance (ANALOG-04).
These insights can directly inform the next round of inhibitor design. For example, one might prioritize synthesizing analogs with different aromatic groups at the 5-position.
Conclusion and Future Directions
This guide has outlined a comprehensive and validated workflow for the comparative docking of novel indazole-based kinase inhibitors. By grounding the study in a robust validation protocol and a comparative analysis, we can generate reliable, actionable hypotheses about structure-activity relationships.
It is imperative to remember that molecular docking is a predictive tool. The hypotheses generated from this in silico study must be tested through experimental validation. The next steps would involve synthesizing the most promising analogs and evaluating their potency in biochemical kinase assays (e.g., determining IC50 values). The ultimate goal is to create a feedback loop where computational predictions guide experimental work, and experimental results refine the computational models.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 5-bromo-3-cyclopropyl-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-bromo-3-cyclopropyl-1H-indazole, a halogenated heterocyclic compound frequently utilized in drug discovery pipelines. Adherence to these procedures is paramount for maintaining a safe laboratory environment and complying with regulatory standards.
The protocols outlined herein are grounded in established principles of chemical safety and waste management, drawing from authoritative sources on the handling of hazardous materials. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.
Hazard Assessment and Immediate Safety Precautions
-
Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][3][4]
-
Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[2][4]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes of solutions or airborne particles of the solid compound, which can cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to irritation.[2][4] |
| Body Protection | A laboratory coat must be worn at all times. | To protect personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | To prevent the inhalation of any dust or aerosols, which may cause respiratory irritation.[2][4] |
Waste Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[5] Halogenated organic compounds must be collected separately from non-halogenated waste streams to prevent unintended reactions and to facilitate appropriate disposal treatment.
Step-by-Step Waste Collection Protocol:
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene) and have a secure, leak-proof cap.
-
Ensure the container is in good condition, free from cracks or damage.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation.
-
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid residues of this compound into the designated waste container using a dedicated spatula or scoop. Avoid generating dust.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in the halogenated waste container.
-
Solutions: If the compound is in a solvent, the entire solution should be collected in a designated "Halogenated Organic Liquid Waste" container. Do not mix with non-halogenated solvent waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[6]
-
Approved Disposal Methodologies
Due to its halogenated nature, this compound is subject to stringent disposal regulations. Landfill disposal of halogenated organic compounds is generally prohibited.
Primary Disposal Route: Incineration
The recommended and most environmentally responsible method for the disposal of this compound is through a licensed professional hazardous waste disposal service that utilizes high-temperature incineration. This process ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.
Causality: High-temperature incineration breaks the carbon-bromine and other chemical bonds, mineralizing the compound. The resulting acidic gases (such as hydrogen bromide) are then scrubbed from the flue gas before release into the atmosphere, in compliance with environmental regulations.
Chemical Neutralization (for small-scale decontamination)
While not a primary disposal method for bulk quantities, small-scale decontamination of glassware or surfaces can be achieved through chemical neutralization. However, this should only be performed by trained personnel in a controlled laboratory setting. A potential, though not formally validated for this specific compound, approach for similar brominated heterocycles involves nucleophilic substitution to displace the bromide. This is a complex process and should not be attempted for bulk disposal. For practical laboratory purposes, thorough rinsing of contaminated glassware with a suitable solvent (e.g., acetone, ethanol), with the rinsate collected as halogenated liquid waste, is the preferred method for decontamination.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For a solid spill, carefully cover it with a damp paper towel to avoid generating dust. For a liquid spill, contain it using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Clean Up:
-
Carefully sweep or scoop the absorbed material or the solid spill into the designated "Halogenated Organic Waste" container.
-
Use non-sparking tools if a flammable solvent is involved.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cleaning materials into the hazardous waste container.
-
Follow with a thorough cleaning of the area with soap and water.[7]
-
-
Dispose of Waste: Seal the waste container and label it as "Spill Debris containing this compound." Arrange for its disposal through your institution's hazardous waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.es [fishersci.es]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
